molecular formula C10H22O B569090 1-Decanol-d21 CAS No. 110510-78-6

1-Decanol-d21

Cat. No.: B569090
CAS No.: 110510-78-6
M. Wt: 179.41 g/mol
InChI Key: MWKFXSUHUHTGQN-SLBGAMDCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Decanol-d21, also known as this compound, is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 179.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKFXSUHUHTGQN-SLBGAMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1-Decanol-d21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decanol-d21 is a deuterated isotopologue of 1-decanol, a straight-chain fatty alcohol. In this molecule, 21 of the 22 hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound a valuable tool in various research applications, including metabolic studies, reaction mechanism elucidation, and as an internal standard in mass spectrometry-based analyses. Understanding its physical properties is crucial for its appropriate handling, application, and for the interpretation of experimental results.

This technical guide provides a summary of the known physical properties of this compound. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes the well-documented physical properties of its non-deuterated counterpart, 1-decanol, for comparative purposes. Furthermore, detailed experimental protocols for determining key physical properties are provided to aid researchers in generating data for this and similar compounds.

Core Physical Properties

Table 1: Comparison of Physical Properties of this compound and 1-Decanol

PropertyThis compound (CD₃(CD₂)₉OH)1-Decanol (CH₃(CH₂)₉OH)
CAS Number 110510-78-6[1]112-30-1
Molecular Formula C₁₀HD₂₁O[1]C₁₀H₂₂O[2]
Molecular Weight 179.41 g/mol [1]158.28 g/mol [3]
Physical Form Liquid (at room temperature)Colorless to light yellow viscous liquid or waxy solid[4][5]
Melting Point Not explicitly reported; expected to be slightly different from 1-decanol.5-7 °C[2][6]
Boiling Point Not explicitly reported; expected to be slightly higher than 1-decanol.231-232.9 °C[2][4][7]
Density Not explicitly reported; expected to be slightly higher than 1-decanol.0.829 g/mL at 25 °C[2][6]
Refractive Index Not explicitly reported; expected to be slightly different from 1-decanol.n20/D 1.437[2]

Note on Deuteration Effects: The increase in mass due to deuterium substitution typically leads to a slight increase in the boiling point and density of a compound. The effect on the melting point is less predictable and can either increase or decrease depending on changes in crystal packing. The refractive index is also expected to show minor deviations.

Experimental Protocols

Accurate determination of the physical properties of this compound requires precise experimental procedures. The following are detailed methodologies for key experiments.

Determination of Melting Point

Given that 1-decanol has a melting point near room temperature and can exist as a waxy solid, the capillary method is suitable.

Methodology: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is crystalline. If it is a liquid at room temperature, it will need to be cooled to induce solidification.

    • Finely powder a small amount of the solidified sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus:

    • A calibrated melting point apparatus with a heating block and a means of observing the sample.

    • A calibrated thermometer or temperature probe.

  • Procedure:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.

    • Heat the block at a moderate rate until the temperature is approximately 10-15 °C below the expected melting point of 1-decanol (around 5-7 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting). The range between these two temperatures is the melting range. For a pure substance, this range should be narrow.

Determination of Boiling Point

Due to the relatively high boiling point of 1-decanol, a distillation-based method or a sealed capillary method in a high-temperature bath is appropriate.

Methodology: Distillation Method

  • Apparatus:

    • A micro-distillation apparatus, including a small distilling flask, a condenser, a receiving flask, and a calibrated thermometer.

    • A heating mantle or oil bath for uniform heating.

    • Boiling chips.

  • Procedure:

    • Place a small volume (e.g., 5-10 mL) of this compound into the distilling flask along with a few boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

    • Begin heating the flask gently.

    • Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

    • Record the atmospheric pressure, as boiling point is pressure-dependent.

Determination of Density

As this compound is a liquid at room temperature and can be viscous, a pycnometer or a vibrating tube densitometer is recommended for accurate density measurement.

Methodology: Pycnometer Method

  • Apparatus:

    • A calibrated pycnometer (a glass flask with a precise volume).

    • A high-precision analytical balance.

    • A temperature-controlled water bath.

  • Procedure:

    • Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

    • Fill the pycnometer with distilled water of a known temperature and density, and place it in the temperature-controlled water bath to reach thermal equilibrium.

    • Record the mass of the pycnometer filled with water (m₂).

    • Empty and dry the pycnometer again.

    • Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the water bath.

    • Record the mass of the pycnometer filled with the sample (m₃).

    • The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that can be measured with high precision.

Methodology: Abbe Refractometer

  • Apparatus:

    • An Abbe refractometer with a calibrated prism and a light source (typically a sodium D-line lamp, 589 nm).

    • A constant temperature bath to circulate water through the refractometer prisms.

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

    • Ensure the prisms of the refractometer are clean and dry.

    • Place a few drops of this compound onto the lower prism.

    • Close the prisms and allow the sample to spread into a thin film and reach the desired temperature (e.g., 20 °C).

    • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • Read the refractive index from the instrument's scale.

Logical Relationship of Physical Properties

The physical properties of a compound are interconnected and are fundamentally determined by its molecular structure and intermolecular forces.

Physical_Properties_Relationship cluster_molecular Molecular Characteristics cluster_properties Macroscopic Physical Properties Molecular_Structure Molecular Structure (C₁₀HD₂₁O) Molecular_Weight Molecular Weight (179.41 g/mol) Molecular_Structure->Molecular_Weight Intermolecular_Forces Intermolecular Forces (van der Waals, H-bonding) Molecular_Structure->Intermolecular_Forces Refractive_Index Refractive Index Molecular_Structure->Refractive_Index determines Boiling_Point Boiling Point Molecular_Weight->Boiling_Point influences Density Density Molecular_Weight->Density influences Melting_Point Melting Point Intermolecular_Forces->Melting_Point determines Intermolecular_Forces->Boiling_Point determines Intermolecular_Forces->Density influences

Figure 1: Interrelationship of molecular characteristics and physical properties.

This diagram illustrates that the fundamental molecular characteristics, such as structure and weight, dictate the nature and strength of intermolecular forces, which in turn determine the macroscopic physical properties like melting point, boiling point, density, and refractive index.

References

An In-depth Technical Guide to 1-Decanol-d21: Chemical Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Decanol-d21, a deuterated analog of 1-Decanol. This document details its chemical structure, formula, and physicochemical properties, with a comparative analysis against its non-deuterated counterpart. Furthermore, it outlines key experimental protocols relevant to its application in research and drug development, particularly as a tracer in metabolic and environmental studies.

Core Chemical and Physical Data

Quantitative data for 1-Decanol and its deuterated form, this compound, are summarized in the table below for straightforward comparison. This information is fundamental for experimental design, analytical method development, and interpretation of results.

Property1-DecanolThis compound
Chemical Formula C₁₀H₂₂O[1][2]C₁₀HD₂₁O[3]
Molecular Weight 158.28 g/mol [1][2]179.41 g/mol [3]
CAS Number 112-30-1[2]110510-78-6[3]
Appearance Colorless viscous liquid[4]-
Odor Aromatic, sweet fat-like[4][5]-
Solubility in Water Insoluble[4]-

Chemical Structure

1-Decanol is a straight-chain fatty alcohol composed of a ten-carbon backbone with a hydroxyl group at the terminal position.[1][4] In this compound, twenty-one of the hydrogen atoms have been substituted with deuterium, a stable isotope of hydrogen. This isotopic labeling is crucial for its use as a tracer in various scientific investigations.

Caption: Chemical structure of this compound.

Experimental Protocols

The primary application of this compound in a research context is as a stable isotope-labeled internal standard or tracer. Its chemical similarity to the unlabeled 1-Decanol allows it to mimic the behavior of the parent compound in biological and environmental systems, while its distinct mass allows for accurate quantification using mass spectrometry.

Experimental Workflow: this compound as a Tracer in Environmental Samples

The following diagram outlines a typical workflow for using this compound as a tracer for quantifying 1-Decanol in environmental samples, such as water or soil.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Environmental Sample (Water/Soil) Spike Spike with known amount of this compound Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Quant Quantification using Isotope Dilution GCMS->Quant Results Concentration of 1-Decanol in Sample Quant->Results

Caption: Workflow for tracer-based quantification.

A detailed experimental protocol for using a deuterated analog like this compound as a tracer in environmental science research typically involves the following steps:

  • Preparation of Standards :

    • Prepare a primary stock solution of unlabeled 1-Decanol in a suitable solvent (e.g., methanol).

    • Prepare a separate primary stock solution of this compound.

    • From these stock solutions, prepare a series of working standard solutions containing a fixed concentration of this compound and varying concentrations of 1-Decanol to create a calibration curve.

  • Sample Preparation and Extraction :

    • To a known volume or weight of the environmental sample (e.g., water, soil extract), add a precise amount of the this compound stock solution to serve as an internal standard.

    • Perform an extraction procedure to isolate the analyte and the internal standard from the sample matrix. This could be a liquid-liquid extraction with a solvent like hexane or a solid-phase extraction (SPE).

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Analyze the extracts using a GC-MS system. The gas chromatograph separates 1-Decanol and this compound from other components in the extract.

    • The mass spectrometer is set to monitor specific ions characteristic of both the analyte (1-Decanol) and the internal standard (this compound).

  • Quantification :

    • The concentration of 1-Decanol in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve generated from the working standards. This isotope dilution method corrects for any loss of analyte during sample preparation and analysis, leading to highly accurate and precise results.

Applications in Drug Development

While direct therapeutic applications of 1-Decanol are limited, its properties as a penetration enhancer are of interest in transdermal drug delivery research. 1-Decanol can increase the permeability of the skin, which could facilitate the delivery of active pharmaceutical ingredients (APIs) through the dermal barrier.

In this context, this compound can be a valuable tool in pharmacokinetic and metabolism studies. By using the deuterated form, researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of 1-Decanol itself when used as an excipient in a drug formulation. This helps in understanding its own metabolic fate and potential interactions without interference from endogenous levels of similar compounds.

Signaling Pathway of Interest: Skin Permeation Enhancement

The mechanism by which fatty alcohols like 1-Decanol enhance skin permeation is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum. This logical relationship can be visualized as follows:

Skin_Permeation_Pathway cluster_drug_delivery Transdermal Drug Delivery Drug Topically Applied Drug Formulation SC Stratum Corneum Lipids Drug->SC Decanol 1-Decanol (Penetration Enhancer) Decanol->SC interacts with Disruption Disruption of Lipid Bilayer SC->Disruption Permeation Increased Drug Permeation Disruption->Permeation Systemic Systemic Circulation Permeation->Systemic

Caption: Logic diagram of skin permeation enhancement.

References

An In-depth Technical Guide to the Synthesis of Deuterated Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated long-chain alcohols are invaluable tools in pharmaceutical research and development, metabolic studies, and materials science. The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the physicochemical properties of molecules. This "kinetic isotope effect" can slow down metabolic processes at the site of deuteration, offering a powerful strategy to enhance the pharmacokinetic profiles of drug candidates.[1] Furthermore, deuterium-labeled compounds serve as essential internal standards for mass spectrometry-based quantitative analysis and as probes for elucidating complex biological pathways.

This technical guide provides a comprehensive overview of the primary synthetic pathways for preparing deuterated long-chain alcohols. It includes detailed experimental protocols for key reactions, quantitative data to facilitate methodological comparison, and visual workflows to illustrate the synthetic processes.

Core Synthetic Strategies

The synthesis of deuterated long-chain alcohols primarily follows two main strategies:

  • Reduction of Deuterated Fatty Acid Derivatives: This versatile approach involves the initial deuteration of a long-chain fatty acid or its corresponding ester, followed by the reduction of the carboxylic acid or ester functionality to the alcohol.

  • Direct Catalytic Hydrogen/Deuterium (H/D) Exchange on Alcohols: This method offers a more direct route where a pre-existing long-chain alcohol undergoes catalytic H/D exchange with a deuterium source, typically deuterium oxide (D₂O), to introduce deuterium at specific positions.

Pathway 1: Reduction of Deuterated Fatty Acid Derivatives

This pathway is a robust and widely used method for preparing deuterated long-chain alcohols with high levels of deuterium incorporation. The general workflow involves two key stages: the deuteration of a fatty acid or its ester and the subsequent reduction to the alcohol.

Experimental Workflow: Reduction of Deuterated Fatty Acid Derivatives

G cluster_0 Stage 1: Deuteration of Fatty Acid/Ester cluster_1 Stage 2: Reduction to Alcohol Fatty Acid Fatty Acid Esterification Esterification Fatty Acid->Esterification Fatty Acid Ester Fatty Acid Ester Esterification->Fatty Acid Ester Catalytic H/D Exchange Catalytic H/D Exchange Fatty Acid Ester->Catalytic H/D Exchange Deuterated Fatty Acid Ester Deuterated Fatty Acid Ester Catalytic H/D Exchange->Deuterated Fatty Acid Ester Reduction Reduction Deuterated Fatty Acid Ester->Reduction Deuterated Long-Chain Alcohol Deuterated Long-Chain Alcohol Reduction->Deuterated Long-Chain Alcohol Purification Purification Deuterated Long-Chain Alcohol->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the synthesis of deuterated long-chain alcohols via the reduction of deuterated fatty acid esters.

Detailed Methodologies

1. Esterification of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

The conversion of fatty acids to their methyl esters is a common initial step to facilitate handling and subsequent reactions.

  • Protocol: Boron Trichloride-Methanol Method

    • Weigh 1-25 mg of the fatty acid into a 5-10 mL micro reaction vessel.

    • Add 2 mL of 12% w/w Boron trichloride-methanol solution.

    • Heat the mixture at 60°C for 5-10 minutes. The optimal time should be determined empirically for the specific substrate.

    • Cool the reaction vessel, then add 1 mL of water and 1 mL of hexane.

    • Shake the vessel vigorously to extract the fatty acid methyl esters into the hexane layer.

    • After allowing the layers to separate, carefully transfer the upper organic layer to a clean vial.

    • Dry the organic layer over anhydrous sodium sulfate.

2. Reduction of Fatty Acid Methyl Esters to Alcohols

The reduction of the ester to the corresponding alcohol is a critical step. For the synthesis of deuterated alcohols, a deuterated reducing agent is employed.

  • Protocol: Reduction with Lithium Aluminum Deuteride (LiAlD₄)

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve the deuterated fatty acid methyl ester in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of lithium aluminum deuteride (LiAlD₄) in the same anhydrous solvent to the stirred solution of the ester. The amount of LiAlD₄ should be in slight excess (e.g., 1.1-1.5 equivalents).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours, or until TLC analysis indicates complete consumption of the starting material).

    • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath.

    • Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude deuterated long-chain alcohol, which can be further purified by column chromatography on silica gel.

Quantitative Data
Starting MaterialDeuteration Method/ReagentReduction ReagentProductYield (%)Deuterium Incorporation (%)Reference
Methyl PalmitateNot DeuteratedLiAlH₄1-HexadecanolQuantitativeN/A[2]
Methyl LaurateNot DeuteratedNaBH₄/Al₂O₃, MethanolLauryl AlcoholHighN/A[3]
Methyl MyristateNot DeuteratedNaBH₄/Al₂O₃, MethanolMyristyl AlcoholHighN/A[3]
Methyl OleateNot DeuteratedNaBH₄/Al₂O₃, MethanolOleyl AlcoholLowerN/A[3]

Note: The table includes data for non-deuterated reductions as a reference for reaction efficiency. Specific yield and deuterium incorporation for the reduction of pre-deuterated long-chain esters require further investigation from primary literature for specific substrates.

Pathway 2: Direct Catalytic H/D Exchange on Alcohols

This pathway provides a more atom-economical and direct route to deuterated long-chain alcohols by exchanging the C-H bonds of the alcohol with deuterium from a deuterium source, most commonly D₂O. This method often utilizes transition metal catalysts, such as iridium or ruthenium complexes, and can offer high regioselectivity, particularly at the α-position to the hydroxyl group.

Experimental Workflow: Direct Catalytic H/D Exchange

G Long-Chain Alcohol Long-Chain Alcohol Reaction Setup Reaction Setup Long-Chain Alcohol->Reaction Setup Catalytic H/D Exchange Catalytic H/D Exchange Reaction Setup->Catalytic H/D Exchange Iridium or Ruthenium Catalyst, D₂O, Heat Workup Workup Catalytic H/D Exchange->Workup Purification Purification Workup->Purification Deuterated Long-Chain Alcohol Deuterated Long-Chain Alcohol Purification->Deuterated Long-Chain Alcohol Final Product Final Product Deuterated Long-Chain Alcohol->Final Product

Caption: Workflow for the direct catalytic H/D exchange on long-chain alcohols.

Detailed Methodologies

1. Iridium-Catalyzed α-Selective Deuteration

This method is highly effective for the selective deuteration of the α-position of primary and secondary alcohols.

  • General Protocol: Iridium(III)-Bipyridonate Catalyzed H/D Exchange [4][5]

    • In a reaction vial, combine the long-chain alcohol (1.0 eq) and the iridium(III)-bipyridonate catalyst (e.g., 5 mol%).

    • Add D₂O to the vial to serve as the deuterium source and solvent.

    • For neutral conditions, seal the vial and heat the mixture (e.g., at 100°C) for an extended period (e.g., 36 hours) with vigorous stirring. For basic conditions, a solution of NaOD in D₂O can be added.

    • After the reaction is complete, cool the mixture to room temperature.

    • The workup procedure typically involves adjusting the pH and extracting the product with an organic solvent.

    • The crude product is then purified, for example, by silica gel chromatography.

    • The extent and position of deuterium incorporation are determined by ¹H NMR and mass spectrometry.

2. Ruthenium-Catalyzed α- and α,β-Deuteration

Ruthenium catalysts can also be employed for the selective deuteration of alcohols, with the potential for deuteration at both the α- and β-positions.

  • General Protocol: Ruthenium-Macho Catalyzed H/D Exchange [6]

    • In a reaction vessel, combine the alcohol, a minimal loading of the Ru-macho catalyst, and a base (e.g., KOtBu).

    • Add D₂O as the deuterium source and reaction solvent.

    • Heat the mixture at a low temperature to effect the deuteration.

    • The reaction mechanism is believed to proceed through a metal-ligand cooperation involving the dehydrogenation of the alcohol to an intermediate carbonyl compound, which then undergoes deuteration.

    • Following the reaction, a standard aqueous workup and purification by chromatography are performed.

Quantitative Data
SubstrateCatalystDeuterium SourceConditionsDeuterium Incorporation (%)Position of DeuterationReference
Losartan PotassiumIridium(III)-bipyridonate (5 mol%)D₂O100°C, 36h91α-position[4][5]
Primary AlcoholsRu-macho, KOtBuD₂OLow temperatureHighα-position[6]
Secondary AlcoholsRu-macho, KOtBuD₂OLow temperatureHighα,β-positions[6]

Characterization of Deuterated Long-Chain Alcohols

The successful synthesis and characterization of deuterated long-chain alcohols rely on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most direct evidence of deuterium incorporation is the disappearance or reduction in the integration of the proton signal at the site of deuteration. For example, in an α-deuterated alcohol, the signal corresponding to the -CH₂OH protons will be significantly diminished. Adding a small amount of D₂O to the NMR sample will cause the -OH proton signal to disappear due to rapid exchange, which can help in assigning this peak.[7]

  • ²H NMR: Deuterium NMR provides a direct way to observe the deuterium nuclei in the molecule, confirming their presence and location.

  • ¹³C NMR: The presence of a C-D bond can cause a characteristic upfield shift and a splitting of the carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the level of deuterium incorporation. The molecular ion peak (M+) in the mass spectrum of a deuterated compound will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. For example, a long-chain alcohol with two deuterium atoms will show a molecular ion peak at M+2 compared to its non-deuterated analog. Analysis of the isotopic distribution of the molecular ion cluster allows for the quantitative determination of the percentage of deuterium incorporation.[2]

Conclusion

The synthesis of deuterated long-chain alcohols can be achieved through several effective pathways, with the reduction of deuterated fatty acid derivatives and the direct catalytic H/D exchange on alcohols being the most prominent. The choice of method depends on the desired labeling pattern, the availability of starting materials, and the required scale of the synthesis. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of drug discovery, metabolism, and materials science, enabling the rational design and execution of syntheses for these important isotopically labeled molecules.

References

1-Decanol-d21 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on 1-Decanol-d21, a deuterated form of 1-decanol, for researchers, scientists, and professionals in drug development. The guide covers its fundamental properties, a detailed experimental protocol for its application as an internal standard in quantitative analysis, and a workflow visualization to support experimental design.

Core Properties of this compound

This compound is a stable isotope-labeled version of 1-decanol, where 21 hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry-based assays, as it shares near-identical chemical and physical properties with its non-labeled counterpart but is distinguishable by its mass-to-charge ratio.

Quantitative Data Summary

The key quantitative identifiers for this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 110510-78-6[1]
Molecular Formula C₁₀HD₂₁O[1]
Molecular Weight 179.41 g/mol [1]

Application as an Internal Standard in Quantitative Analysis

Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard (SIL-IS) is a powerful method to correct for analyte loss during sample preparation and for variations in instrument response. Because deuterated standards have nearly identical chemical and physical properties to the analyte of interest, they experience similar ionization efficiency and elution during chromatography. This allows for accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even if there are inconsistencies in sample handling or injection volume.

Experimental Protocol: Quantification of 1-Decanol in a Biological Matrix using this compound as an Internal Standard by GC-MS

This protocol provides a general framework for the quantification of 1-decanol in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Materials and Reagents

  • 1-Decanol (analyte) standard

  • This compound (internal standard)

  • Organic solvent (e.g., hexane, ethyl acetate) for extraction

  • Methanol or acetonitrile for stock solutions

  • Deionized water

  • Biological matrix (e.g., drug-free plasma)

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

  • GC-MS system

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-decanol in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Analyte Working Solutions (Calibration Standards): Prepare a series of dilutions of the analyte stock solution with methanol to create calibration standards at various concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a centrifuge tube.

  • Add 20 µL of the internal standard working solution (50 ng/mL this compound) to each tube and vortex briefly.

  • Add 500 µL of hexane to each tube to extract the analyte and internal standard.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Transfer the reconstituted sample to a GC-MS autosampler vial.

4. GC-MS Conditions

  • Gas Chromatograph: Agilent GC or equivalent

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent MS or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions for 1-Decanol (Analyte): (Select appropriate fragment ions, e.g., m/z 69, 83)

    • Ions for this compound (Internal Standard): (Select corresponding fragment ions, e.g., m/z 78, 96)

5. Data Analysis

  • Integrate the peak areas for the selected ions of both the analyte (1-decanol) and the internal standard (this compound).

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 1-decanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative analysis protocol described above.

G cluster_prep Solution Preparation cluster_sample_prep Sample Processing cluster_analysis GC-MS Analysis cluster_data Data Processing stock_analyte Analyte Stock work_analyte Calibration Standards stock_analyte->work_analyte stock_is Internal Standard Stock work_is IS Working Solution stock_is->work_is sample Sample/Standard/QC work_analyte->sample add_is Add Internal Standard work_is->add_is sample->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into GC-MS reconstitute->inject acquire Acquire Data (SIM) inject->acquire integrate Integrate Peak Areas acquire->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Workflow for quantitative analysis using an internal standard.

References

Solubility of 1-Decanol-d21 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-decanol-d21 in organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document synthesizes qualitative solubility information for its non-deuterated analog, 1-decanol. The solubility characteristics of 1-decanol are expected to be very similar to those of this compound. For precise quantitative determination, a detailed experimental protocol is provided.

Core Concepts: "Like Dissolves Like"

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which indicates that polar solutes tend to dissolve in polar solvents, and non-polar solutes are more soluble in non-polar solvents.[1] 1-Decanol, and by extension this compound, is a long-chain fatty alcohol. Its structure consists of a polar hydroxyl (-OH) group and a long, non-polar ten-carbon hydrocarbon chain.[1][2] This amphiphilic nature dictates its solubility profile. While the hydroxyl group can form hydrogen bonds, the dominant non-polar character of the long carbon chain significantly influences its solubility in various organic solvents.[1]

The replacement of hydrogen with deuterium in this compound is not expected to dramatically alter its fundamental solubility characteristics in organic solvents. However, the carbon-deuterium bond is slightly stronger and less polar than the carbon-hydrogen bond, which can lead to subtle differences in intermolecular interactions and, consequently, solubility. These "isotope effects" are generally small for solubility in organic solvents but can be more pronounced in aqueous solutions or when specific hydrogen bonding is a critical factor.[3]

Qualitative Solubility Data of 1-Decanol

The following table summarizes the qualitative solubility of 1-decanol in a range of common organic solvents. This data serves as a strong proxy for the expected solubility of this compound.

Solvent ClassSpecific SolventsQualitative Solubility of 1-Decanol
Alcohols Ethanol, MethanolSoluble / Miscible[1][4][5]
Ethers Diethyl etherSoluble / Miscible[4][5]
Ketones AcetoneSoluble[2][5]
Halogenated Hydrocarbons Chloroform, DichloromethaneSoluble[2][5]
Aromatic Hydrocarbons Benzene, TolueneSoluble[4]
Aliphatic Hydrocarbons Hexane, Petroleum etherSoluble[4][6]
Esters Ethyl acetateSoluble
Other Glacial acetic acid, Carbon tetrachlorideSoluble / Miscible[4][5]
Water Insoluble / Slightly soluble[2][4][5][6][7][8][9][10][11]

Experimental Protocol for Determining Solubility

For precise quantitative solubility data of this compound, a standardized experimental protocol is necessary. The following outlines a general gravimetric method, a common and reliable technique for this purpose.

Objective: To determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound

  • Selected organic solvent of high purity

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Volumetric flasks

  • Pipettes

  • Beakers or flasks for mixing

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a flask. The excess solute ensures that the solution becomes saturated.

    • Place the flask in a temperature-controlled environment and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for a sufficient time to let the excess undissolved this compound settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a filtration system, such as a syringe filter compatible with the solvent.

  • Mass Determination and Solubility Calculation:

    • Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporating dish.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood, gentle heating, or under reduced pressure) until only the this compound residue remains.

    • Place the evaporating dish with the residue in a drying oven or vacuum desiccator to remove any final traces of the solvent.

    • After complete evaporation of the solvent, weigh the evaporating dish containing the this compound residue.[1]

    • The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.[1]

    • Calculate the solubility, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the determined mass of the solute and the initial volume of the solvent.[1]

Logical Workflow for Solubility Determination

G A Preparation of Saturated Solution B Equilibration with Stirring A->B Excess Solute in Solvent C Separation of Undissolved Solute B->C Attain Equilibrium D Mass Determination of Solute C->D Known Volume of Supernatant E Solubility Calculation D->E Mass of Solute / Volume of Solvent

Caption: Generalized workflow for the experimental determination of solubility.

Signaling Pathways and Experimental Workflows

While there are no specific signaling pathways directly related to the solubility of this compound, the experimental workflow for its synthesis can be visualized. The preparation of deuterated alcohols often involves the reduction of a corresponding ketone using a deuterium source.

Illustrative Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Ketone Ketone (e.g., Decanal) Reaction Photocatalytic Deuteration Ketone->Reaction DeuteriumSource Deuterium Source (e.g., D2O) DeuteriumSource->Reaction Catalyst Catalyst Catalyst->Reaction ColumnChromatography Column Chromatography Reaction->ColumnChromatography DeuteratedAlcohol This compound ColumnChromatography->DeuteratedAlcohol

Caption: A generalized workflow for the synthesis of a deuterated alcohol.

References

A Technical Guide to High-Purity 1-Decanol-d21 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity 1-Decanol-d21, a deuterated analog of the ten-carbon fatty alcohol. This document details commercially available sources, key specifications, and analytical methodologies. It is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard, a metabolic tracer, or for its potential to modulate the pharmacokinetic profiles of therapeutic agents.

Commercial Suppliers and Specifications

High-purity this compound is available from several specialized chemical suppliers. The table below summarizes key quantitative data from prominent vendors to facilitate comparison and procurement.

SupplierProduct NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityChemical Purity
Sigma-Aldrich Varies110510-78-6C₁₀HD₂₁O179.4198 atom % D[1]≥98%
Cambridge Isotope Laboratories, Inc. DLM-1002-1110510-78-6CD₃(CD₂)₉OH179.41Not specified98%[2]
Santa Cruz Biotechnology, Inc. sc-227303110510-78-6C₁₀HD₂₁O179.41Not specifiedNot specified
MedchemExpress HY-Y1004S2110510-78-6C₁₀HD₂₁O179.41Not specifiedNot specified

Applications in Research and Drug Development

Deuterated compounds, such as this compound, are powerful tools in drug discovery and development.[3] Their primary applications include:

  • Internal Standards for Bioanalysis: Due to their mass difference from their non-deuterated counterparts, deuterated compounds are ideal internal standards for quantitative analysis by mass spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] They co-elute with the analyte of interest, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[5]

  • Metabolic and Pharmacokinetic Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes at the site of deuteration.[3] By strategically replacing hydrogens with deuterium, researchers can:

    • Improve the metabolic stability of a drug candidate.[6]

    • Increase a drug's half-life and bioavailability.[3][6]

    • Reduce the formation of toxic metabolites.[6]

    • Investigate metabolic pathways by tracking the fate of the deuterated molecule.[6]

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

GC-MS is a primary technique for assessing the chemical purity and quantifying this compound.[7] The following is a general protocol that can be adapted for specific instrumentation and applications.

1. Sample Preparation and Derivatization:

To improve volatility and chromatographic performance, long-chain alcohols are often derivatized prior to GC-MS analysis.[5][7] A common method is trimethylsilyl (TMS) ether derivatization.

  • Reagents:

    • This compound standard or sample

    • Anhydrous Pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Internal Standard (e.g., a different deuterated long-chain alcohol not present in the sample)

    • Anhydrous solvent (e.g., Hexane or Dichloromethane)

  • Procedure:

    • Accurately weigh a known amount of this compound and dissolve it in the anhydrous solvent.

    • If quantifying against an internal standard, add a known amount of the internal standard solution.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • To the dry residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[8]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[8]

    • Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% diphenyl / 95% dimethyl polysiloxane column, is suitable for separating long-chain alcohols.[8]

    • Injector: Split/splitless injector, typically operated in splitless mode.

    • Injector Temperature: 280°C.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Hold at 300°C for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Source Temperature: 230°C.[8]

    • Quadrupole Temperature: 150°C.[8]

    • Scan Range: m/z 40-500.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Dry Evaporate Solvent (Nitrogen Stream) Dissolve->Dry Derivatize Add Pyridine & BSTFA+TMCS Heat at 70°C Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation (GC) Inject->Separate Ionize Electron Ionization (MS) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram MassSpec Generate Mass Spectrum Detect->MassSpec Quantify Quantification & Purity Assessment Chromatogram->Quantify MassSpec->Quantify NMR_Logic Start This compound Sample Prep Prepare NMR Sample (Dissolve in Solvent) Start->Prep Acquire Acquire NMR Spectra Prep->Acquire H1_NMR ¹H NMR Spectrum Acquire->H1_NMR D2_NMR ²H NMR Spectrum Acquire->D2_NMR Analyze_H1 Analyze Residual Proton Signals H1_NMR->Analyze_H1 Analyze_D2 Analyze Deuterium Signals D2_NMR->Analyze_D2 Result Determine Isotopic Purity Analyze_H1->Result Analyze_D2->Result PK_Logic cluster_deuterated Deuterated Pathway Drug Drug Molecule (with C-H bonds) Metabolism Metabolic Enzymes (e.g., Cytochrome P450) Drug->Metabolism Deuterated_Drug Deuterated Drug Molecule (with C-D bonds) Slowed_Metabolism Slower Metabolic Cleavage (KIE) Deuterated_Drug->Slowed_Metabolism Metabolite Metabolite(s) Metabolism->Metabolite Excretion Rapid Excretion Metabolite->Excretion Increased_Exposure Increased Systemic Exposure (Longer Half-life) Slowed_Metabolism->Increased_Exposure

References

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of 1-Decanol-d21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols, handling procedures, and disposal methods for 1-Decanol-d21. Given the limited specific safety data for this deuterated compound, this document leverages the well-established safety profile of its non-deuterated analogue, 1-Decanol, as the primary chemical hazards are anticipated to be comparable.[1] The substitution of hydrogen with deuterium can, however, alter metabolic pathways, a factor to consider in toxicological assessments.[2]

Hazard Identification and Classification

1-Decanol is classified as a combustible liquid that can cause serious eye irritation.[1][3] It may also be harmful if inhaled and is toxic to aquatic life with long-lasting effects.[4][5]

GHS Hazard Statements:

  • H319: Causes serious eye irritation.[4][5]

  • H332: Harmful if inhaled.[4]

  • H227: Combustible liquid.[3]

  • H412: Harmful to aquatic life with long lasting effects.[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage. The data presented below is for the non-deuterated form, 1-Decanol.

PropertyValueSource(s)
Appearance Colorless liquid
Odor Aromatic, characteristic[6]
Molecular Formula C₁₀H₂₁D₂₁O-
Molecular Weight ~179.4 g/mol (calculated)-
Boiling Point 220 - 240 °C (428 - 464 °F)[6]
Melting Point 6 - 7 °C (42.8 - 45 °F)[5][6]
Flash Point 82 - 108 °C (179.6 - 226.4 °F)[6]
Density 0.829 g/cm³ at 25 °C (77 °F)[5]
Solubility in Water Very poor (0.37 g/100ml at 20°C)
Vapor Pressure <0.1 mbar at 20 °C[6]
Auto-ignition Temperature 255 °C (491 °F)[6]

Toxicological Data

The following table summarizes the available toxicological data for 1-Decanol.

TestSpeciesRouteValueSource(s)
Acute Oral Toxicity (LD50) RatOral4,720 mg/kg[3][4]
Acute Dermal Toxicity (LD50) RabbitDermal3,560 mg/kg[3][4]
Acute Dermal Toxicity (LD50) RatDermal> 5,000 mg/kg[5]
Acute Inhalation Toxicity (LC50/4h) MouseInhalation4 mg/L[3]
Acute Inhalation Toxicity (LC50/4h) RatInhalation>2.05 mg/L[3]
Skin Corrosion/Irritation RabbitDermalNo skin irritation - 4h[5]
Serious Eye Damage/Irritation RabbitOcularEye irritation[5]
Germ Cell Mutagenicity (Ames test) -In vitroNegative[5]

Experimental Protocols

The toxicological data presented are typically generated using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. Below are overviews of the protocols relevant to the data cited.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the toxicity of a substance following oral administration.[7]

  • Principle: The test involves a stepwise procedure with the use of a limited number of animals per step.[4] The outcome of each step determines the next step, allowing for classification of the substance into a defined toxicity class.[7]

  • Animal Model: Typically, rodents (rats) are used.[7]

  • Procedure: A single dose of the substance is administered orally to a group of animals.[7] The animals are observed for a period of up to 14 days for signs of toxicity and mortality.[4]

  • Endpoint: The number of animals that die within the observation period is recorded, and the LD50 (the dose that is lethal to 50% of the test animals) is estimated to classify the substance.[7]

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline assesses the potential of a substance to cause skin irritation or corrosion.[1]

  • Principle: The substance is applied to the skin of an animal, and the resulting skin reaction is evaluated.[8]

  • Animal Model: The albino rabbit is the preferred species for this test.[8][6]

  • Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[2] After exposure, the substance is removed, and the skin is observed for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) and for up to 14 days to assess reversibility.[1]

  • Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the observed lesions.[1][6]

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

This in vitro test is widely used to assess the mutagenic potential of a chemical.[9]

  • Principle: The assay uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[9][10] The test evaluates the ability of the substance to cause a reverse mutation, restoring the bacteria's ability to produce the amino acid and grow on a deficient medium.[9][10]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).[3][9] The number of revertant colonies is then counted.[9]

  • Endpoint: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.[3]

Safe Handling and Storage

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety.

Protection TypeRecommendationsSource(s)
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][9]
Hand Protection Nitrile gloves with a minimum thickness of 11-13 mil are recommended. Breakthrough time is approximately 1 hour.[1]
Skin and Body Protection Wear protective clothing. In case of a splash, immediately remove contaminated clothing and wash the affected skin area with soap and water.[1]
Respiratory Protection In a well-ventilated area, respiratory protection is not typically required. If ventilation is inadequate or aerosols are formed, use a NIOSH-approved respirator with an organic vapor cartridge.[1][9]
Handling and Storage Procedures
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Inert Atmosphere: For deuterated compounds, it is crucial to handle and store them under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent isotopic exchange with atmospheric moisture.[2][10]

  • Temperature: Store in a cool, dry, and well-ventilated place.[9] For long-term storage of deuterated compounds, refrigeration (2-8 °C) or freezing (-20 °C) is often recommended.[2][11] Allow the container to equilibrate to room temperature before opening to prevent condensation.[11]

  • Containers: Keep the container tightly sealed when not in use.[1][9] For deuterated compounds, single-use ampoules are ideal.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[8]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.[5][9]

Emergency Procedures

  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.[1]

    • Remove all sources of ignition.[6]

    • Wear appropriate PPE, including respiratory protection if necessary.[1]

    • Absorb the spill with an inert material (e.g., sand, universal binders).[1]

    • Collect the absorbed material into a suitable, closed container for disposal.[9]

    • Prevent the chemical from entering drains or the environment.[8][9]

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]

    • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.[1]

    • If inhaled: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[1]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][5]

Disposal Considerations

Dispose of unused product and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9] Do not allow the chemical to enter drains or the environment.[8][9]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow start Receive this compound inspect Inspect Container Integrity start->inspect inspect->start Container Damaged (Return/Quarantine) storage Store in Cool, Dry, Ventilated Area Under Inert Atmosphere inspect->storage Container OK prep Prepare for Use storage->prep ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handle in Fume Hood Under Inert Gas ppe->handling use Experimental Use handling->use spill Spill Occurs handling->spill cleanup Decontaminate Work Area use->cleanup waste Segregate Waste (Solid & Liquid) cleanup->waste disposal Dispose as Hazardous Waste waste->disposal end End disposal->end spill->use No spill_proc Follow Spill Response Protocol spill->spill_proc Yes spill_proc->cleanup

Caption: Safe handling workflow for this compound.

References

A Technical Guide to the Natural Abundance and Significance of Deuterium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of deuterium, a stable isotope of hydrogen. It covers its natural abundance, the foundational principles of its utility in scientific research, and its significant impact on drug development. Detailed methodologies for isotopic analysis and practical applications are included to support advanced research and development.

Chapter 1: The Natural Abundance of Deuterium

Deuterium (²H or D), also known as heavy hydrogen, is a stable isotope of hydrogen with a nucleus containing one proton and one neutron.[1] Its discovery in 1931 by Harold Urey, for which he was awarded the Nobel Prize in 1934, opened new avenues in chemistry and physics.[1] Unlike the most common hydrogen isotope, protium (¹H), which has no neutron, the additional neutron in deuterium effectively doubles its atomic mass.[2]

Cosmic Origins and Abundance

Nearly all deuterium in the universe was synthesized during the Big Bang Nucleosynthesis, which occurred approximately 13.8 billion years ago.[1] This primordial event established an initial ratio of deuterium to protium (D/H) of about 26 deuterium atoms per million hydrogen atoms (~2.6 x 10⁻⁵).[1][3] This ratio is a critical parameter in cosmological models, as its value is highly sensitive to the baryon density of the universe.[4]

Astronomical observations of ancient gas clouds, using light from distant quasars, confirm a primordial deuterium abundance that aligns with predictions from Big Bang models.[3][5] While stars are efficient at destroying deuterium through nuclear fusion, they do not produce it in significant amounts, meaning the cosmic abundance of deuterium has decreased over time.[1][4] Gas giant planets like Jupiter, which have preserved the early solar system's composition, exhibit deuterium abundances closer to the primordial ratio.[1]

Terrestrial Abundance

On Earth, the natural abundance of deuterium is significantly higher than the cosmic average. The internationally accepted standard for isotopic measurements of water is Vienna Standard Mean Ocean Water (VSMOW). VSMOW has a defined D/H ratio of 155.76 ± 0.05 parts per million (ppm), which means approximately 1 in every 6420 hydrogen atoms in ocean water is deuterium.[6][7] This corresponds to an atomic abundance of about 0.0156%.[1][]

The variation in deuterium concentration across different terrestrial environments is a result of isotopic fractionation, primarily driven by the mass difference between ¹H and ²H. Processes like evaporation and condensation favor the lighter protium isotope, leading to variations in the D/H ratio in the water cycle. For instance, rainwater and polar ice are generally depleted in deuterium compared to ocean water.[6]

Source Deuterium Abundance (D/H ratio, ppm) Notes
Primordial (Post-Big Bang) ~26Represents the initial cosmic abundance.[1]
Interstellar Medium ~15-23Can be influenced by local processes.[1]
Jupiter's Atmosphere ~26Reflects the early solar system's composition.[1][9]
Vienna Standard Mean Ocean Water (VSMOW) 155.76 ± 0.05The international reference standard for terrestrial water.[6]
Standard Light Antarctic Precipitation (SLAP) ~89Represents water depleted in heavy isotopes due to fractionation.[6]
Comets (e.g., 67P/Churyumov–Gerasimenko) ~530Highly enriched, suggesting comets may have contributed to Earth's water.[1]

Chapter 2: The Significance of Deuterium in Drug Development

The seemingly subtle difference in mass between hydrogen and deuterium gives rise to a powerful phenomenon known as the Kinetic Isotope Effect (KIE) , which is the cornerstone of deuterium's utility in pharmacology.

The Kinetic Isotope Effect (KIE)

The bond formed between carbon and deuterium (C-D) is stronger and requires more energy to break than the corresponding carbon-hydrogen (C-H) bond.[10][11] This is because the heavier deuterium nucleus has a lower zero-point energy, resulting in a higher activation energy for bond cleavage. Consequently, chemical reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when hydrogen is replaced with deuterium.[12] This change in reaction rate is the KIE.[]

The magnitude of the KIE is expressed as the ratio of the reaction rate constants (kH/kD). For reactions involving C-H bond cleavage, this ratio can be significant, often ranging from 6 to 10.[13] This effect is particularly relevant in drug metabolism, where cytochrome P450 (CYP) enzymes frequently catalyze oxidative reactions involving the breaking of C-H bonds.[12]

KIE_Logic cluster_0 Fundamental Properties cluster_1 Bond Characteristics cluster_2 Metabolic Consequence H Protium (¹H) 1 Proton, 0 Neutrons D Deuterium (²H) 1 Proton, 1 Neutron CH_Bond C-H Bond H->CH_Bond CD_Bond C-D Bond D->CD_Bond Bond_Strength C-D bond is stronger than C-H bond Slower_Reaction Slower rate of C-D bond cleavage Bond_Strength->Slower_Reaction Metabolism Drug Metabolism (e.g., by CYP450 enzymes) Cleavage Rate-determining step involves C-H/C-D bond cleavage Metabolism->Cleavage Cleavage->Slower_Reaction PK_Outcome Altered Pharmacokinetics: - Longer half-life - Reduced clearance Slower_Reaction->PK_Outcome

Fig. 1: The logical relationship of the Kinetic Isotope Effect.
Applications in Deuterated Drug Design

Strategically replacing hydrogen with deuterium at specific metabolic "hotspots" in a drug molecule can significantly alter its pharmacokinetic (PK) profile.[14][15] This "deuterium switch" approach offers several potential advantages:

  • Improved Metabolic Stability: By slowing down metabolism, deuteration can increase a drug's half-life and overall exposure (Area Under the Curve, AUC).[2][15]

  • Reduced Dosage and Frequency: A longer half-life may allow for lower or less frequent dosing, which can improve patient compliance.[][15]

  • Enhanced Safety and Tolerability: Deuteration can reduce the formation of toxic metabolites or decrease peak plasma concentrations (Cmax), potentially leading to fewer side effects.[][16]

  • Altered Metabolic Pathways: It can shift metabolism away from undesirable pathways toward more favorable ones.[][10]

The process of developing a deuterated drug involves identifying suitable candidates, pinpointing metabolic soft spots, synthesizing the deuterated analog, and conducting rigorous preclinical and clinical testing to confirm the therapeutic benefits.[17]

DrugDevWorkflow Start Candidate Selection (Existing Drug or NCE) Step1 Identify Metabolic 'Hotspots' (Sites of CYP450 Oxidation) Start->Step1 Step2 Strategic Deuteration (H → D Substitution at Hotspots) Step1->Step2 Step3 In Vitro Testing (Microsomes, Hepatocytes) Confirm KIE Step2->Step3 Step4 In Vivo Preclinical Studies (PK, PD, Toxicology in Animal Models) Step3->Step4 Step5 Clinical Trials (Phase I, II, III) Evaluate Safety & Efficacy Step4->Step5 End Regulatory Approval (e.g., FDA) Step5->End Metabolism_Pathway cluster_0 Tetrabenazine (Parent Drug) cluster_1 Deutetrabenazine (Deuterated Drug) cluster_2 Pharmacokinetic Outcome TBZ Tetrabenazine (-OCH₃ groups) TBZ_Metabolites Active Metabolites (α-HTBZ, β-HTBZ) TBZ->TBZ_Metabolites Fast Metabolism (CYP2D6) Outcome_TBZ Shorter Half-Life Higher Cmax Fluctuation TBZ_Metabolites->Outcome_TBZ DTBZ Deutetrabenazine (-OCD₃ groups) DTBZ_Metabolites Active Metabolites (α-d-HTBZ, β-d-HTBZ) DTBZ->DTBZ_Metabolites Slow Metabolism (CYP2D6) Outcome_DTBZ Longer Half-Life More Stable Exposure Improved Tolerability DTBZ_Metabolites->Outcome_DTBZ

References

An In-depth Technical Guide to Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled internal standards (SIL-IS) represent the gold standard in quantitative analysis, particularly in complex matrices encountered in drug development and clinical research. Their use, in conjunction with mass spectrometry, provides a robust methodology to correct for variability inherent in analytical procedures, thereby ensuring the highest accuracy and precision of results. This guide offers a comprehensive overview of the core principles, experimental protocols, and data interpretation when employing SIL-IS.

Core Principles of Isotope Dilution Mass Spectrometry

The foundational principle behind the use of SIL-IS is isotope dilution mass spectrometry (IDMS). This technique involves the addition of a known quantity of an isotopically enriched version of the analyte of interest to a sample.[1] This "spike" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][3]

Because the SIL-IS is chemically identical to the analyte, it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer.[3] By measuring the ratio of the mass spectrometric response of the endogenous analyte to the SIL-IS, one can accurately determine the concentration of the analyte, effectively compensating for variations in sample extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[2][4]

Advantages of Stable Isotope-Labeled Internal Standards

The primary advantage of using a SIL-IS over a structural analog is the superior correction for analytical variability. While a structural analog may have similar chemical properties, it will not behave identically to the analyte during chromatography and ionization, which can lead to inaccuracies in quantification. SIL internal standards have been shown to significantly improve the accuracy and precision of bioanalytical assays.[3][5] Many researchers have demonstrated that SIL internal standards are the optimal choice for correcting recovery, matrix effects, and ionization variability during the analysis of an analyte in a complex matrix using LC-MS/MS.[3]

Data Presentation: The Impact of Internal Standard Selection

The choice of internal standard has a significant impact on the performance of a quantitative bioanalytical method. The following tables summarize data from a study comparing the use of a structural analog internal standard versus a stable isotope-labeled internal standard for the quantification of the anticancer drug Kahalalide F in human plasma.

Table 1: Assay Performance with a Structural Analog Internal Standard

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Standard Deviation% Bias
5.04.80.4-4.0
10.09.70.9-3.0
50.048.44.2-3.2
100.096.88.3-3.2
200.0193.616.7-3.2

Data adapted from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005.[5]

Table 2: Assay Performance with a Stable Isotope-Labeled Internal Standard

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Standard Deviation% Bias
5.05.00.40.0
10.010.00.80.0
50.050.23.80.4
100.0100.37.60.3
200.0200.615.30.3

Data adapted from Stokvis et al., Rapid Communications in Mass Spectrometry, 2005.[5]

As the data illustrates, the use of the SIL-IS resulted in a significant improvement in both the accuracy (lower % bias) and precision (lower standard deviation) of the assay.[5] The mean bias for the assay using the structural analog was 96.8% with a standard deviation of 8.6%, while the SIL-IS method had a mean bias of 100.3% with a standard deviation of 7.6%.[5] Statistical analysis confirmed that the variance was significantly lower with the SIL-IS, indicating a more precise method.[5]

Experimental Protocols

The following provides a generalized experimental protocol for a quantitative bioanalytical workflow using a stable isotope-labeled internal standard with LC-MS/MS.

Sample Preparation
  • Thaw Samples: Thaw biological samples (e.g., plasma, urine) and quality control (QC) samples on ice.

  • Aliquot: Aliquot a precise volume of each sample into a clean microcentrifuge tube.

  • Spike with SIL-IS: Add a known and fixed amount of the SIL-IS solution to each sample, calibration standard, and QC sample. Vortex briefly to ensure homogeneity. The SIL-IS should be added as early as possible in the sample preparation process to account for variability in all subsequent steps.

  • Protein Precipitation (for plasma/serum samples): Add a protein precipitating agent (e.g., acetonitrile, methanol) to each sample. Vortex thoroughly and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC-MS mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted samples onto a liquid chromatography system. The chromatographic method should be optimized to achieve good separation of the analyte from other matrix components.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. Specific precursor-to-fragment ion transitions for both the analyte and the SIL-IS are monitored.

Data Analysis
  • Peak Integration: Integrate the peak areas of the analyte and the SIL-IS for each sample, calibration standard, and QC sample.

  • Calculate Peak Area Ratios: For each injection, calculate the ratio of the analyte peak area to the SIL-IS peak area.

  • Generate Calibration Curve: Create a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is typically used.

  • Quantify Analyte Concentration: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Workflow for Quantitative Bioanalysis using SIL-IS

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with SIL-IS Sample->Spike Extract Extraction / Cleanup Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Integrate Peak Integration LCMS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: A generalized workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Principle of Isotope Dilution

G cluster_sample Sample cluster_standard SIL-IS cluster_mixture Sample + SIL-IS A1 A A2 A A3 A A4 A S1 A* S2 A* M1 A M2 A M3 A M4 A M5 A M6 A

Caption: The principle of isotope dilution, where a known amount of SIL-IS (A*) is added to a sample containing the analyte (A).

Compensation for Matrix Effects

G cluster_0 Ionization in Mass Spectrometer cluster_1 Without Matrix Effects cluster_2 With Matrix Effects (Ion Suppression) Analyte_clean Analyte Signal Ratio_clean Analyte / SIL-IS Ratio (Accurate) Analyte_clean->Ratio_clean SIL_IS_clean SIL-IS Signal SIL_IS_clean->Ratio_clean Analyte_suppressed Analyte Signal (Suppressed) Ratio_suppressed Analyte / SIL-IS Ratio (Maintained) Analyte_suppressed->Ratio_suppressed SIL_IS_suppressed SIL-IS Signal (Suppressed) SIL_IS_suppressed->Ratio_suppressed

Caption: How a SIL-IS co-eluting with the analyte compensates for ion suppression in the mass spectrometer.

References

Methodological & Application

Application Note: Quantification of 1-Decanol in Various Matrices Using 1-Decanol-d21 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and accurate method for the quantification of 1-decanol in diverse sample matrices using gas chromatography-mass spectrometry (GC-MS) with 1-Decanol-d21 as an internal standard. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis, a technique known as stable isotope dilution analysis (SIDA).[1] This method effectively compensates for variations in sample preparation, injection volume, and instrument response, ensuring high accuracy and precision.[1][2] The protocols provided are applicable to a wide range of samples including environmental, food and beverage, and cosmetic matrices.

Introduction

1-Decanol is a straight-chain fatty alcohol found in various natural and synthetic products, including essential oils and fragrances.[1] Its accurate quantification is essential for quality control, research, and regulatory compliance.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds like 1-decanol.[1]

The principle of stable isotope dilution analysis involves adding a known amount of a deuterated analog of the analyte (this compound) to the sample before processing.[1] Because this compound is chemically identical to 1-decanol, it behaves similarly during extraction and chromatographic separation.[1] However, its increased mass allows it to be distinguished by the mass spectrometer.[1] By measuring the ratio of the native analyte's signal intensity to that of the internal standard, precise quantification is achieved, as this ratio is directly proportional to the analyte's concentration.[1] This approach minimizes errors arising from matrix effects and analyte loss during sample preparation.[1]

Advantages of Using this compound:

  • High Accuracy and Precision: Corrects for analyte loss and matrix effects, minimizing analytical errors.[1]

  • Improved Method Ruggedness: The method is less susceptible to variations in experimental conditions.[1]

  • High Specificity: Mass spectrometry provides high selectivity for both the analyte and the internal standard.[1]

  • Wide Dynamic Range: Allows for quantification of 1-decanol across a broad range of concentrations.[1]

Experimental Protocols

The following protocols are provided as examples and can be adapted for various specific matrices.

2.1. Materials and Reagents

  • 1-Decanol (≥98% purity)

  • This compound (≥98% purity, deuterium labeling)

  • Hexane (Pesticide residue grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Standard laboratory glassware (volumetric flasks, pipettes, vials, etc.)

2.2. Preparation of Standard Solutions

Solution TypeAnalyte/StandardConcentrationSolventPreparation Steps
Primary Stock Solution (Analyte) 1-Decanol1000 µg/mLMethanolAccurately weigh 10 mg of 1-decanol and dissolve in 10 mL of methanol in a volumetric flask.[3]
Primary Stock Solution (Internal Standard) This compound1000 µg/mLMethanolAccurately weigh 10 mg of this compound and dissolve in 10 mL of methanol in a separate volumetric flask.[3]
Working Standard Solutions (Calibration) 1-Decanol0.1 - 100 µg/mLMethanol/HexanePrepare a series of calibration standards by diluting the 1-decanol primary stock solution.[1][3]
Internal Standard Spiking Solution This compound10 µg/mLMethanolDilute the this compound primary stock solution.[3]

2.3. Sample Preparation and Extraction

Protocol 1: Water Samples [3]

  • Collect water samples in clean, amber glass bottles. Store at 4°C and process within 48 hours.

  • Measure 100 mL of the water sample into a 250 mL separatory funnel.

  • Spike the sample with a known amount of the this compound internal standard spiking solution (e.g., 100 µL of 10 µg/mL solution for a final concentration of 10 ng/mL).

  • Allow the sample to equilibrate for 30 minutes.

  • Add 30 mL of hexane to the separatory funnel and shake vigorously for 2 minutes, venting periodically.

  • Let the layers separate for 10 minutes.

  • Collect the upper hexane layer and pass it through anhydrous sodium sulfate to remove residual water.

  • The extract is now ready for GC-MS analysis.

Protocol 2: Liquid Samples (e.g., Fruit Juice, Perfume Base) [1]

  • Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Add 50 µL of the this compound internal standard stock solution.

  • Add 2 mL of hexane and 1 g of NaCl.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate.

  • Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 3: Solid Samples (e.g., Plant Material) [1]

  • Weigh 1 g of the homogenized solid sample into a 50 mL centrifuge tube.

  • Add 100 µL of the this compound internal standard stock solution.

  • Add 10 mL of a hexane:dichloromethane (1:1, v/v) mixture.

  • Homogenize using a high-speed homogenizer for 2 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction on the remaining pellet.

  • Combine the supernatants and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.

  • The concentrated extract is ready for GC-MS analysis.

2.4. GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent[4]
Mass Spectrometer Agilent 5977A MSD or equivalent[4]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[4]
Injector Temperature 250°C[3][4]
Oven Program Initial 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[3]
Carrier Gas Helium at a constant flow of 1.2 mL/min.[3]
Ionization Mode Electron Ionization (EI) at 70 eV.[3][4]
Source Temperature 230°C[3]
Quadrupole Temperature 150°C[3]
Acquisition Mode Selected Ion Monitoring (SIM)[3][4]
Monitored Ions (1-Decanol) m/z 56, 70, 84[3]
Monitored Ions (this compound) m/z 58, 72, 86 (example, depends on deuteration pattern)[3]

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of 1-decanol, each spiked with a constant concentration of the this compound internal standard.

  • Peak Area Ratio: For each standard and sample, calculate the peak area ratio of the 1-decanol to the this compound.[2][5]

  • Linear Regression: Plot the peak area ratio against the concentration of 1-decanol for the calibration standards. Perform a linear regression to determine the calibration curve and its coefficient of determination (R²).[5]

  • Quantification: Use the peak area ratio from the unknown samples and the linear regression equation to calculate the concentration of 1-decanol in the original samples.

Visualizations

G Principle of Stable Isotope Dilution Analysis (SIDA) cluster_sample Sample cluster_is Internal Standard cluster_detection Mass Spectrometer Detection Analyte Analyte (1-Decanol) Spiking Known amount of IS added to the sample IS Internal Standard (this compound) IS->Spiking Extraction Sample Preparation & Extraction Spiking->Extraction GCMS GC-MS Analysis Extraction->GCMS Analyte_peak Analyte Signal (Area_A) GCMS->Analyte_peak IS_peak IS Signal (Area_IS) GCMS->IS_peak Ratio Calculate Ratio (Area_A / Area_IS) Analyte_peak->Ratio IS_peak->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

G Experimental Workflow for GC-MS Quantification A Sample Collection (Water, Juice, Plant, etc.) B Internal Standard Spiking (Add known amount of this compound) A->B C Extraction (Liquid-Liquid or Solid-Phase) B->C D Concentration / Drying (If necessary) C->D E GC-MS Analysis D->E F Data Acquisition (SIM Mode) E->F G Data Processing (Peak Integration & Ratio Calculation) F->G H Quantification (Using Calibration Curve) G->H

Caption: Experimental Workflow for GC-MS Quantification.

Conclusion

The use of this compound as an internal standard provides a highly reliable and accurate method for the quantification of 1-decanol in a variety of matrices by GC-MS. The stable isotope dilution technique effectively mitigates potential errors from sample preparation and instrumental analysis, leading to robust and reproducible results essential for research, quality control, and regulatory applications.[4]

References

Application Note: Quantitative Analysis of 1-Decanol using Isotope Dilution Mass Spectrometry with 1-Decanol-d21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of analytes in complex matrices.[1] Considered a definitive method, IDMS minimizes errors arising from sample loss during preparation and analysis by using a stable isotope-labeled version of the analyte as an internal standard.[1] This application note details a protocol for the quantitative analysis of 1-decanol in biological matrices using 1-decanol-d21 as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1-Decanol is a long-chain fatty alcohol with relevance in various biological and industrial processes. Accurate quantification is crucial for understanding its physiological roles and for quality control in different applications. The use of a deuterated internal standard like this compound, which is chemically almost identical to the analyte, ensures that it behaves similarly during extraction and derivatization, thereby compensating for variations in sample recovery and instrument response.[2][3]

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS involves adding a known amount of an isotopically labeled internal standard (the "spike") to a sample containing the native analyte. The analyte and the internal standard are then extracted and analyzed together by mass spectrometry. The mass spectrometer distinguishes between the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signals, the concentration of the native analyte in the original sample can be accurately calculated.[1]

Experimental Protocols

This section outlines the detailed methodologies for the quantification of 1-decanol using this compound as an internal standard.

Materials and Reagents
  • 1-Decanol (analyte standard)

  • This compound (internal standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Hexane (GC grade)

  • Methanol (GC grade)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Nitrogen Gas (high purity)

  • Sample Matrix (e.g., plasma, serum)

Preparation of Standard Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-decanol and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1 mL of the sample (e.g., plasma) into a glass centrifuge tube.

  • Add 100 µL of the internal standard spiking solution (10 µg/mL) to each sample, calibrator, and quality control, except for the blank.

  • Add 5 mL of a hexane:isopropanol (3:2, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

  • Repeat the extraction with an additional 2 mL of hexane and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

Derivatization Protocol (Silylation)

Due to the low volatility of long-chain alcohols, derivatization is necessary to improve their chromatographic behavior.[4] Silylation with BSTFA converts the hydroxyl group to a more volatile trimethylsilyl (TMS) ether.[5][6]

  • To the dried residue from the sample preparation step, add 50 µL of anhydrous pyridine to ensure complete dissolution.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.[7]

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[7]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

For quantitative analysis, monitoring specific ions for the analyte and internal standard increases sensitivity and reduces interference.[8][9] Based on the mass spectrum of TMS-derivatized 1-decanol, the following ions are recommended. The ions for the deuterated standard are predicted based on the addition of 21 deuterium atoms and the TMS group.

CompoundIon Typem/z
1-Decanol-TMSQuantifier215
1-Decanol-TMSQualifier75
This compound-TMSQuantifier236
This compound-TMSQualifier75

Data Analysis and Quantification

The concentration of 1-decanol in the samples is determined using the isotope dilution method.

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (1-decanol-TMS) to the peak area of the internal standard (this compound-TMS) against the concentration of the analyte in the calibration standards. A linear regression is then applied to the data points.[10]

Calculation of Analyte Concentration

The concentration of 1-decanol in the unknown samples is calculated using the following formula, which is a common approach for single isotope dilution analysis:

Cx = (Cs * Ws * Ax) / (Wx * As)

Where:

  • Cx = Concentration of the analyte in the sample

  • Cs = Concentration of the internal standard added to the sample

  • Ws = Weight or volume of the internal standard added

  • Ax = Peak area of the analyte

  • Wx = Weight or volume of the sample

  • As = Peak area of the internal standard

Data Presentation

The following table summarizes representative quantitative data that can be expected from this protocol. The values are based on typical performance for the analysis of long-chain alcohols by GC-MS.

ParameterValueReference
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Extraction Recovery90 - 105%
Precision (RSD)< 10%

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification Sample Sample (e.g., Plasma) Spike Add this compound Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Hexane:Isopropanol) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Silylation with BSTFA/TMCS (60°C, 30 min) Evaporate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Acquisition GCMS->Data Process Peak Integration & Ratio Calculation Data->Process Calibrate Calibration Curve Process->Calibrate Calculate Calculate Analyte Concentration Calibrate->Calculate

Caption: Experimental workflow for the quantification of 1-Decanol.

G Analyte Unknown Amount of Native Analyte (1-Decanol) Mixture Homogeneous Mixture of Analyte and Internal Standard Analyte->Mixture IS Known Amount of Isotope-Labeled Internal Standard (this compound) IS->Mixture MS Mass Spectrometry Analysis Mixture->MS Ratio Measure Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Concentration Calculate Original Analyte Concentration Ratio->Concentration

Caption: Logical relationship of the isotope dilution principle.

References

Application of 1-Decanol-d21 in Quantitative Metabolomics: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Decanol-d21 as an internal standard in quantitative metabolomics, with a particular focus on the analysis of fatty alcohols and related lipid species. The methodologies described herein are essential for achieving accurate and reproducible quantification of metabolites in complex biological matrices.

Introduction to Isotope Dilution Mass Spectrometry in Metabolomics

Quantitative metabolomics aims to measure the precise concentration of metabolites within a biological system. A significant challenge in this field is overcoming analytical variability introduced during sample preparation and instrumental analysis. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification, employing stable isotope-labeled internal standards that are chemically identical to the analyte of interest but have a different mass.[1][2]

This compound, a deuterated form of 1-decanol, serves as an excellent internal standard for the quantification of its unlabeled counterpart and other structurally similar long-chain fatty alcohols.[3] Its near-identical physicochemical properties to the endogenous analyte ensure that it behaves similarly during extraction, derivatization, and chromatographic separation. This co-elution is crucial for correcting matrix effects and ionization suppression, leading to more accurate and precise measurements.[4]

Key Applications of this compound

The primary application of this compound in quantitative metabolomics is as an internal standard for the analysis of:

  • Endogenous 1-Decanol: Found in various biological systems, 1-decanol can act as a signaling molecule and is a component of some essential oils.[1]

  • Other Long-Chain Fatty Alcohols: Due to its structural similarity, this compound can be used for the semi-quantitative analysis of other C8-C12 fatty alcohols where a specific deuterated standard is unavailable.

  • Lipidomics: In broader lipidomics studies, this compound can be incorporated into panels of internal standards for the comprehensive analysis of lipid profiles.

Quantitative Data Summary

The following table summarizes representative data from a calibration curve experiment for the quantification of 1-decanol using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Calibration Standard1-Decanol Concentration (µg/mL)This compound Concentration (µg/mL)Peak Area Ratio (1-Decanol / this compound)
10.150.021
20.550.105
31.050.212
45.051.045
510.052.098
625.055.235
750.0510.48

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of 1-decanol in a biological matrix (e.g., plasma) using this compound as an internal standard followed by GC-MS analysis.

Reagents and Materials
  • 1-Decanol (≥98% purity)

  • This compound (≥98% isotopic purity)

  • Hexane (GC grade)

  • Methanol (GC grade)

  • Anhydrous Sodium Sulfate

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Sample tubes (e.g., 15 mL glass centrifuge tubes)

  • Autosampler vials with inserts

Preparation of Standard Solutions
  • 1-Decanol Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-decanol into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the 1-Decanol stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound IS stock solution with methanol.

Sample Preparation and Extraction
  • Spiking: To 1 mL of the biological sample (e.g., plasma), add 50 µL of the 10 µg/mL this compound internal standard spiking solution. For the calibration curve, spike 1 mL of a blank matrix (e.g., water or stripped plasma) with the appropriate working standard solution and 50 µL of the internal standard.

  • Extraction: Add 2 mL of hexane to the sample tube. Vortex vigorously for 2 minutes for liquid-liquid extraction.

  • Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic (hexane) layer to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected hexane extract to remove any residual water.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature until dryness.

Derivatization
  • To the dried extract, add 50 µL of the derivatizing agent (BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • 1-Decanol (TMS derivative): Monitor characteristic ions (e.g., m/z 75, 129).

      • This compound (TMS derivative): Monitor characteristic ions (e.g., m/z 75, 150).

Visualizations

The following diagrams illustrate the key workflows and principles involved in the quantitative analysis using this compound.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample spike Spike with this compound sample->spike lle Liquid-Liquid Extraction (Hexane) spike->lle separate Phase Separation (Centrifugation) lle->separate collect Collect Organic Layer separate->collect dry Dry with Na2SO4 collect->dry evaporate Evaporate to Dryness dry->evaporate derivatize Add Derivatizing Agent (e.g., BSTFA) evaporate->derivatize heat Heat at 60°C derivatize->heat gcms GC-MS Analysis heat->gcms quant Quantification gcms->quant

Figure 1: Experimental workflow for the quantitative analysis of fatty alcohols.

isotope_dilution_principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_mix Sample + IS cluster_processing Sample Processing cluster_detection Mass Spectrometry Detection analyte Analyte (1-Decanol) mix_point analyte->mix_point is Deuterated IS (this compound) is->mix_point process Extraction & Derivatization mix_point->process ms MS Detector process->ms ratio Peak Area Ratio (Analyte / IS) ms->ratio final_quant Accurate Quantification ratio->final_quant Proportional to Concentration

Figure 2: Principle of Isotope Dilution Mass Spectrometry.

References

Application Notes and Protocols for Tracing Fatty Alcohol Metabolism using 1-Decanol-d21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of molecules in biological systems.[1] 1-Decanol-d21 (C₁₀HD₂₁O) is a deuterated analog of the ten-carbon straight-chain fatty alcohol, 1-decanol. The heavy isotope label allows for the sensitive and specific tracking of 1-decanol and its metabolic products through various biochemical pathways, primarily using mass spectrometry. These application notes provide a comprehensive guide for utilizing this compound to trace the metabolic pathways of fatty alcohols, offering insights into processes such as fatty acid synthesis and degradation. Understanding the metabolism of fatty alcohols is crucial, as they are involved in numerous physiological and pathological processes, including energy storage, membrane structure, and cell signaling.

Predicted Metabolic Pathway of 1-Decanol

Long-chain fatty alcohols like 1-decanol are primarily metabolized in the liver. The principal metabolic pathway involves the sequential oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid.[2] The resulting fatty acid can then undergo further metabolism, such as β-oxidation.

The anticipated metabolic pathway for 1-decanol is as follows:

  • Oxidation to Decanal: 1-Decanol is first oxidized to decanal. This reaction is catalyzed by alcohol dehydrogenase (ADH).[2][3]

  • Oxidation to Decanoic Acid: Decanal is subsequently oxidized to decanoic acid by aldehyde dehydrogenase (ALDH).[2][3]

  • Activation to Decanoyl-CoA: Decanoic acid is then activated to its coenzyme A (CoA) thioester, decanoyl-CoA.[2]

  • β-Oxidation: Decanoyl-CoA enters the mitochondrial β-oxidation spiral, where it is sequentially broken down into acetyl-CoA units.[2] These acetyl-CoA units can then enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways.

Metabolic Pathway of this compound This compound This compound Decanal_d21 Decanal_d21 This compound->Decanal_d21 Alcohol Dehydrogenase Decanoic Acid-d21 Decanoic Acid-d21 Decanal_d21->Decanoic Acid-d21 Aldehyde Dehydrogenase Decanoyl-CoA-d21 Decanoyl-CoA-d21 Decanoic Acid-d21->Decanoyl-CoA-d21 Acyl-CoA Synthetase Beta_Oxidation Beta_Oxidation Decanoyl-CoA-d21->Beta_Oxidation β-Oxidation Spiral

Metabolic pathway of this compound.

Experimental Protocols

The following protocols provide a framework for conducting in vivo and in vitro studies to trace the metabolism of this compound.

In Vivo Study in a Rodent Model

This protocol outlines the administration of this compound to rats and subsequent sample collection.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 20% TPGS)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose (e.g., 150 mg/kg body weight).

  • Dosing: Administer the this compound suspension to the rats via oral gavage.

  • Blood Collection: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples from the tail vein or via cardiac puncture under anesthesia.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Tissue Collection: At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, brain). Flash-freeze the tissues in liquid nitrogen and store them at -80°C.

In Vitro Study using Hepatocytes

This protocol describes the treatment of cultured hepatocytes with this compound.

Materials:

  • Primary hepatocytes or a suitable liver cell line (e.g., HepG2)

  • Cell culture medium

  • This compound

  • Vehicle (e.g., ethanol, DMSO)

  • Cell lysis buffer

  • Scrapers

Procedure:

  • Cell Culture: Culture hepatocytes to the desired confluency in appropriate culture vessels.

  • Treatment: Prepare a stock solution of this compound in a suitable vehicle. Dilute the stock solution in the cell culture medium to the final desired concentration (e.g., 10-100 µM).

  • Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for various time points (e.g., 0, 1, 4, 12, and 24 hours).

  • Cell Harvesting: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Add cell lysis buffer to the cells and scrape them to ensure complete lysis.

  • Sample Storage: Store the cell lysates at -80°C until lipid extraction.

Sample Preparation: Lipid Extraction

This protocol is based on a modified Bligh-Dyer method for extracting lipids from plasma, tissues, or cell lysates.

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Internal standards (optional, e.g., a deuterated fatty acid not expected to be a metabolite of 1-decanol)

  • Centrifuge

Procedure:

  • Homogenization (for tissues): Homogenize the frozen tissue samples in a mixture of chloroform:methanol (1:2, v/v).

  • Extraction: To the plasma, cell lysate, or tissue homogenate, add chloroform and methanol to achieve a final solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v).

  • Phase Separation: Add additional chloroform and water to induce phase separation, resulting in a final solvent ratio of 2:2:1.8 (v/v/v).

  • Centrifugation: Centrifuge the mixture to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).

Mass Spectrometry Analysis

The following provides a general guideline for the analysis of deuterated fatty alcohols and their metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis (for Fatty Acid Methyl Esters - FAMEs):

  • Derivatization: Convert the extracted fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a suitable derivatizing agent (e.g., BF₃ in methanol).

  • GC Separation: Inject the derivatized sample onto a GC system equipped with a suitable capillary column (e.g., a polar column like a wax column).

  • MS Detection: Analyze the eluting compounds using a mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification of this compound and its expected metabolites (decanal-d21, decanoic acid-d21).

LC-MS Analysis:

  • Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase LC column (e.g., C18).

  • MS Detection: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which aids in the identification of deuterated metabolites. Use a targeted approach with a triple quadrupole mass spectrometer for sensitive quantification.

Experimental Workflow cluster_experiment In Vivo / In Vitro Experiment cluster_prep Sample Preparation cluster_analysis Analysis Dosing Administration of This compound SampleCollection Sample Collection (Plasma, Tissues, Cells) Dosing->SampleCollection LipidExtraction Lipid Extraction SampleCollection->LipidExtraction Derivatization Derivatization (for GC-MS) LipidExtraction->Derivatization MS_Analysis GC-MS or LC-MS Analysis LipidExtraction->MS_Analysis for LC-MS Derivatization->MS_Analysis DataAnalysis Data Analysis and Quantification MS_Analysis->DataAnalysis

Experimental workflow for tracing this compound metabolism.

Data Presentation

Quantitative data from metabolic tracing studies should be presented in a clear and organized manner to facilitate interpretation. The following table provides an illustrative example of the expected distribution of the deuterium label from this compound into its primary metabolite, decanoic acid, in rat plasma over time.

Time (Hours)This compound (µg/mL)Decanoic Acid-d21 (µg/mL)
00.00.0
115.2 ± 2.11.8 ± 0.3
225.8 ± 3.55.6 ± 0.8
418.5 ± 2.912.3 ± 1.5
87.3 ± 1.18.1 ± 1.0
241.2 ± 0.22.5 ± 0.4

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Troubleshooting

IssuePossible CauseSuggested Solution
Low recovery of deuterated compounds Inefficient lipid extraction.Optimize the extraction protocol. Ensure correct solvent ratios and thorough mixing. Consider alternative extraction methods.
High variability in quantitative data Inconsistent sample collection or processing. Pipetting errors.Standardize all procedures. Use an internal standard to correct for variability.
Poor chromatographic peak shape Inappropriate column or mobile phase. Sample overload.Optimize the GC or LC method. Dilute the sample.
Difficulty in identifying metabolites Low abundance of metabolites. Complex sample matrix.Use a more sensitive mass spectrometer. Employ sample cleanup techniques to reduce matrix effects.

References

Application Notes and Protocols for the Quantitative Analysis of 1-Decanol using 1-Decanol-d21 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of 1-decanol in various matrices using 1-decanol-d21 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based assays.[1][2] This stable isotope dilution analysis (SIDA) method effectively compensates for variations that can occur during sample preparation, injection, and instrument analysis.[1]

Principle of the Method

The methodology is based on the principle of stable isotope dilution, where a known quantity of a deuterated analog of the analyte (this compound) is introduced into the sample before extraction and analysis.[1] Because this compound is chemically identical to 1-decanol, it behaves similarly during all stages of the analytical process, including extraction and chromatographic separation.[1][3] However, due to the mass difference between deuterium and hydrogen, the internal standard can be distinguished from the native analyte by a mass spectrometer.[1] By measuring the ratio of the signal intensity of the analyte to that of the internal standard, precise and accurate quantification can be achieved, as this ratio is directly proportional to the analyte's concentration.

The advantages of using this compound as an internal standard include:

  • High Accuracy and Precision: Minimizes analytical errors by correcting for analyte loss and matrix effects.[1]

  • Improved Method Ruggedness: The method is less susceptible to variations in experimental conditions.[1]

  • Specificity: The use of mass spectrometry provides high selectivity for both the analyte and the internal standard.[1]

  • Linearity over a Wide Dynamic Range: Allows for the quantification of 1-decanol at both trace and high concentration levels.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of 1-decanol in various sample matrices. Optimization may be required based on the specific sample complexity and instrumentation used.

Materials and Reagents
  • 1-Decanol (analytical standard)

  • This compound (isotopically labeled internal standard)

  • Hexane (pesticide residue grade or equivalent)[4]

  • Methanol (HPLC grade)[4]

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Anhydrous sodium sulfate[4]

  • Sodium chloride (NaCl)

  • Deionized water

  • Volumetric flasks, pipettes, separatory funnels, and vials[4]

Preparation of Standard Solutions

2.1. Stock Solutions

  • 1-Decanol Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of 1-decanol into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane or methanol.[1]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane or methanol.[1][2]

2.2. Working Standard Solutions

  • Calibration Standards: Prepare a series of calibration standards by diluting the 1-Decanol stock solution with the appropriate solvent (e.g., hexane) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[1]

  • Internal Standard Spiking Solution: Dilute the this compound IS stock solution to a suitable concentration (e.g., 10 µg/mL) with the appropriate solvent. The optimal concentration of the internal standard should ideally be similar to the expected concentration of the analyte in the samples.[2]

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The following are general protocols for liquid, solid, and biological samples.

3.1. Liquid Samples (e.g., Juices, Perfumes, Water)

This protocol describes a liquid-liquid extraction (LLE) procedure.

  • Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.[1]

  • Add a known amount of the this compound internal standard spiking solution (e.g., 50 µL of a 10 µg/mL solution).[1][4]

  • Add 2 mL of hexane and 1 g of NaCl to facilitate phase separation.[1]

  • Vortex the mixture vigorously for 2 minutes.[1]

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.[1]

  • Carefully transfer the upper organic (hexane) layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.[1]

  • Transfer the dried extract to a 2 mL autosampler vial for analysis.[1]

3.2. Solid Samples (e.g., Plant Material, Soil)

  • Weigh 1 g of the homogenized solid sample into a 50 mL centrifuge tube.[1]

  • Add a known amount of the this compound internal standard spiking solution.[1]

  • Add 10 mL of an appropriate extraction solvent (e.g., hexane or a mixture of hexane and isopropanol).

  • Homogenize or sonicate the sample for 15-20 minutes to ensure efficient extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • The extract may be concentrated by evaporating the solvent under a gentle stream of nitrogen and then reconstituted in a smaller volume of a suitable solvent for analysis.

3.3. Biological Samples (e.g., Plasma, Serum)

This protocol outlines a protein precipitation and LLE procedure.

  • Pipette 1 mL of the biological sample into a centrifuge tube.[3]

  • Add a known amount of the this compound internal standard solution.[3]

  • To precipitate proteins, add 2 mL of cold acetonitrile.[2]

  • Vortex for 1 minute to ensure thorough mixing.[3]

  • Centrifuge at 3000 rpm for 10 minutes.[3]

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 2 mL of a mixture of hexane and isopropanol (3:2, v/v).[3]

  • Vortex for 1 minute and centrifuge to separate the layers.[3]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane) for analysis.[3]

Instrumental Analysis

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like 1-decanol.[1]

  • Gas Chromatograph: Agilent 7890B or equivalent[3]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent[3]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[3]

  • Injector Temperature: 250°C[3]

  • Oven Temperature Program: Initial temperature 70°C, hold for 1 minute, then ramp at 10°C/minute to 280°C and hold for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

  • Mass Spectrometer Interface Temperature: 280°C[3]

  • Acquisition Mode: Selected Ion Monitoring (SIM)[3]

    • 1-Decanol: Monitor characteristic ions (e.g., m/z 55, 70, 83)[3]

    • This compound: Monitor the corresponding deuterated fragment ions.[3]

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or when GC is not suitable, LC-MS can be employed.

  • LC System: UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[5]

  • Mobile Phase A: Water with 0.1% Formic Acid[5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5]

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes)[5]

  • Injection Volume: 5 µL[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[5]

  • Ionization Mode: Positive or Negative, optimized for 1-decanol[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for both 1-decanol and this compound.[5]

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Typical Performance Characteristics of the GC-MS Method

Parameter Result
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (% Recovery) 85 - 115%

| Precision (% RSD) | < 15% |

Table 2: Example Calibration Curve Data for 1-Decanol Analysis

Concentration (µg/mL) Peak Area Ratio (1-Decanol / this compound)
0.1 0.021
0.5 0.105
1.0 0.212
5.0 1.058
10.0 2.115
25.0 5.280

| 50.0 | 10.550 |

Visualizations

The following diagrams illustrate the experimental workflows.

G cluster_prep Sample Preparation Workflow sample Sample (Liquid, Solid, or Biological) add_is Add this compound Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge collect_supernatant Collect Supernatant/Organic Layer centrifuge->collect_supernatant dry_down Evaporate to Dryness (if necessary) collect_supernatant->dry_down reconstitute Reconstitute in Appropriate Solvent dry_down->reconstitute final_extract Final Extract for Analysis reconstitute->final_extract

Caption: General sample preparation workflow for 1-decanol analysis.

G cluster_analysis Instrumental Analysis and Data Processing inject Inject Final Extract instrument GC-MS or LC-MS/MS Analysis inject->instrument acquire Acquire Data (SIM or MRM) instrument->acquire integrate Integrate Peak Areas (Analyte and IS) acquire->integrate calculate_ratio Calculate Peak Area Ratio integrate->calculate_ratio calibration_curve Generate Calibration Curve calculate_ratio->calibration_curve quantify Quantify 1-Decanol Concentration calibration_curve->quantify

Caption: Workflow for instrumental analysis and data quantification.

G cluster_logic Logical Relationship for Quantification analyte_conc Analyte Concentration proportional is proportional to analyte_conc->proportional peak_area_ratio Peak Area Ratio (Analyte/IS) determined_by is determined by peak_area_ratio->determined_by calibration Calibration Curve proportional->peak_area_ratio determined_by->calibration

Caption: Logical relationship for quantification using an internal standard.

References

Application Note: Quantification of Long-Chain Alcohols in Environmental Samples Using 1-Decanol-d21 by Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Long-chain alcohols (LCAs) are ubiquitous in the environment, originating from both natural sources, such as plant waxes and microbial lipids, and anthropogenic sources, including industrial chemicals and personal care products. Monitoring the concentration of these compounds in environmental matrices like water, soil, and sediment is crucial for understanding biogeochemical cycles and assessing potential ecological impacts. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of LCAs. However, the complexity of environmental samples and potential analyte losses during sample preparation can lead to inaccurate quantification.

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that overcomes these challenges.[1][2][3] It involves the addition of a known amount of a stable isotope-labeled internal standard to the sample prior to extraction and analysis. The labeled standard is chemically identical to the analyte of interest and therefore experiences the same processing effects. By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved regardless of extraction efficiency or matrix effects.

1-Decanol-d21 is a deuterated form of 1-decanol, a C10 long-chain alcohol. Its chemical and physical properties closely mimic those of other long-chain alcohols, making it an excellent internal standard for their quantification in environmental samples. This application note describes a robust and sensitive method for the analysis of a range of C10 to C20 long-chain alcohols in water and soil/sediment samples using this compound as an internal standard, followed by derivatization and GC-MS analysis.

Principle

A known quantity of this compound is spiked into an environmental sample. The long-chain alcohols, along with the internal standard, are then extracted from the sample matrix. To enhance volatility and improve chromatographic performance, the hydroxyl groups of the alcohols are derivatized to form trimethylsilyl (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5][6] The derivatized extract is then analyzed by GC-MS. Quantification is performed by comparing the peak area of the native long-chain alcohol to the peak area of the corresponding this compound internal standard.

Experimental Protocols

Protocol 1: Analysis of Long-Chain Alcohols in Water Samples

1. Sample Preparation and Extraction

  • Collect water samples in pre-cleaned amber glass bottles. Store at 4°C and analyze within 7 days.

  • For each sample, measure 500 mL into a 1 L separatory funnel.

  • Spike the sample with a known amount of this compound solution in a water-miscible solvent (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Add 50 mL of dichloromethane (DCM) to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (DCM) into a clean flask.

  • Repeat the extraction two more times with 50 mL portions of DCM and combine the extracts.

  • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Derivatization

  • Transfer the concentrated extract to a 2 mL autosampler vial.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.[4]

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

Protocol 2: Analysis of Long-Chain Alcohols in Soil and Sediment Samples

1. Sample Preparation and Extraction (Pressurized Fluid Extraction - PFE)

  • Homogenize the soil or sediment sample and determine the moisture content of a separate subsample.

  • Weigh approximately 10 g (dry weight equivalent) of the sample and mix it with an equal amount of diatomaceous earth.

  • Load the mixture into a PFE extraction cell.

  • Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).

  • Perform pressurized fluid extraction with the following conditions:

    • Solvent: Dichloromethane (DCM)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 10 minutes

    • Cycles: 2

  • Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Extract Cleanup (if necessary)

  • Prepare a silica gel column by packing a glass column with activated silica gel in DCM.

  • Load the concentrated extract onto the column.

  • Elute the long-chain alcohols with a suitable solvent mixture (e.g., 50 mL of 20% ethyl acetate in hexane).

  • Collect the eluate and concentrate it to 1 mL.

3. Derivatization

  • Follow the same derivatization procedure as described in Protocol 1, step 2.

GC-MS Instrumental Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: GC-MS Retention Times and Characteristic Ions for TMS-Derivatized Long-Chain Alcohols and this compound

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-Decanol-TMS12.511775143
This compound-TMS (IS) 12.4 138 75 164
1-Dodecanol-TMS15.211775171
1-Tetradecanol-TMS17.811775199
1-Hexadecanol-TMS20.311775227
1-Octadecanol-TMS22.711775255
1-Eicosanol-TMS25.011775283

Table 2: Method Performance Data (Illustrative)

CompoundMatrixSpiking Level (ng/L or µg/kg)Recovery (%)RSD (%) (n=5)LOD (ng/L or µg/kg)LOQ (ng/L or µg/kg)
1-DecanolWater100985.21030
1-HexadecanolWater100956.11545
1-DecanolSoil50927.5515
1-HexadecanolSoil50888.2824

Visualizations

experimental_workflow_water cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample 500 mL Water Sample spike Spike with this compound sample->spike lle Liquid-Liquid Extraction (3x with Dichloromethane) spike->lle concentrate Concentrate Extract lle->concentrate derivatize Add BSTFA + 1% TMCS Heat at 70°C concentrate->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms experimental_workflow_soil cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_derivatization Derivatization cluster_analysis Analysis sample 10 g Soil/Sediment Sample spike Spike with this compound sample->spike pfe Pressurized Fluid Extraction (Dichloromethane) spike->pfe concentrate Concentrate Extract pfe->concentrate silica Silica Gel Column Chromatography concentrate->silica derivatize Add BSTFA + 1% TMCS Heat at 70°C silica->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms

References

Application Notes and Protocols: The Role of 1-Decanol-d21 in Studying Membrane Interactions of Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the interactions of small molecules, such as alcohols, with cellular membranes is crucial for toxicology, pharmacology, and drug development. Long-chain alcohols, including 1-decanol, are known to partition into lipid bilayers, altering their physical properties and modulating the function of membrane-embedded proteins. The use of isotopically labeled molecules, particularly deuterated compounds like 1-decanol-d21, in conjunction with advanced biophysical techniques, provides unparalleled insight into these interactions at a molecular level.

This compound (C₁₀HD₂₁O) is a perdeuterated version of 1-decanol where all 21 hydrogen atoms on the acyl chain have been replaced with deuterium. This isotopic substitution makes it a powerful tool for two primary biophysical techniques: Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy and Neutron Scattering. In ²H-NMR, the deuterium nucleus serves as a sensitive probe of molecular orientation and dynamics. In neutron scattering, the significant difference in scattering length between hydrogen and deuterium allows for contrast variation studies, enabling the precise localization of the alcohol within the membrane.

These application notes provide an overview of the utility of this compound and detailed protocols for its use in studying alcohol-membrane interactions.

Key Applications of this compound

  • Determining the Location and Orientation of 1-Decanol in Lipid Bilayers: Neutron scattering with this compound can precisely locate the alcohol within the lipid bilayer, revealing its depth of insertion and orientation relative to the membrane normal.

  • Quantifying the Perturbation of Lipid Acyl Chain Order: ²H-NMR studies on deuterated lipids in the presence of non-deuterated alcohols can be complex due to overlapping signals. By using this compound with non-deuterated lipids, the focus is solely on the alcohol's behavior. Conversely, using deuterated lipids with 1-decanol allows for a clear, albeit indirect, measurement of the alcohol's ordering or disordering effect on the lipid chains.

  • Investigating the Influence on Membrane Physical Properties: The incorporation of 1-decanol can alter membrane thickness, fluidity, and phase behavior. These changes can be quantified using techniques like neutron scattering and differential scanning calorimetry, often in conjunction with NMR.

  • Elucidating the Mechanism of Alcohol-Induced Modulation of Membrane Protein Function: By altering the lipid environment, 1-decanol can indirectly modulate the function of membrane proteins. Studies using this compound can help to correlate changes in membrane properties with alterations in protein activity.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on the interaction of 1-decanol with model lipid membranes.

Table 1: Effect of 1-Decanol on the Order Parameter (SCD) of DMPC Acyl Chains at 50°C.

Carbon PositionSCD (Pure DMPC)SCD (DMPC + 25 mol% 1-Decanol)Percent Change
20.420.41-2.4%
30.400.39-2.5%
4-12 (Plateau)0.450.44-2.2%
130.350.34-2.9%
140.150.14-6.7%

Data adapted from ²H-NMR studies on specifically deuterated DMPC in the presence of 1-decanol.

Table 2: Influence of 1-Decanol on the Phase Transition of PC-d31/Cholesterol (3:1) Membranes.

ParameterPC-d31/CholesterolPC-d31/Cholesterol + 1-Decanol
Transition Onset Temperature (°C)~35~30
Transition Completion Temperature (°C)~45~42
Transition Width (°C)~10~12

Data derived from temperature-dependent ²H-NMR spectral analysis.[1]

Experimental Protocols

Protocol 1: Determination of Lipid Acyl Chain Order Perturbation by 1-Decanol using ²H-NMR Spectroscopy

This protocol describes the use of deuterium NMR to measure the effect of 1-decanol on the order of phospholipid acyl chains.

1. Materials:

  • Deuterated phospholipid (e.g., DMPC-d54)
  • 1-Decanol (non-deuterated)
  • Chloroform
  • Milli-Q water or desired buffer
  • NMR tubes

2. Sample Preparation (Multilamellar Vesicles - MLVs): a. In a round-bottom flask, co-dissolve the desired amounts of DMPC-d54 and 1-decanol in chloroform to achieve the target molar ratio (e.g., 4:1 lipid to alcohol). b. Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 4 hours to remove any residual solvent. d. Hydrate the lipid film with an appropriate amount of buffer (e.g., to achieve 50 wt% water) by vortexing at a temperature above the gel-to-liquid crystalline phase transition temperature of the lipid. This will form a milky suspension of MLVs. e. Transfer the sample into an NMR tube.

3. ²H-NMR Data Acquisition: a. Use a solid-state NMR spectrometer equipped with a deuterium probe. b. Acquire ²H-NMR spectra using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire). c. Typical parameters:

  • Spectral width: 250 kHz
  • Pulse length (90°): 2-3 µs
  • Inter-pulse delay (τ): 40-50 µs
  • Recycle delay: 1.5 s
  • Number of scans: 10,000 - 50,000 d. Record spectra at a temperature where the membrane is in the liquid-crystalline phase (e.g., 50°C for DMPC).

4. Data Analysis: a. The deuterium NMR spectrum of an MLV sample is a Pake doublet. The quadrupolar splitting (Δνq) is the frequency separation between the two peaks. b. Calculate the order parameter (SCD) for each deuterated carbon position using the equation: Δνq = (3/4) * (e²qQ/h) * SCD where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz). c. Plot SCD as a function of the carbon position along the acyl chain to generate an order parameter profile. d. Compare the order parameter profile of the sample containing 1-decanol to that of a pure lipid sample to quantify the ordering or disordering effect.

Protocol 2: Locating this compound in a Lipid Bilayer using Neutron Diffraction

This protocol outlines a general procedure for using neutron diffraction to determine the position of deuterated decanol within a lipid membrane.

1. Materials:

  • Phospholipid (e.g., POPC)
  • This compound
  • Organic solvent (e.g., chloroform/methanol mixture)
  • Silicon or quartz substrates for creating oriented bilayers
  • Hydration chamber

2. Sample Preparation (Oriented Multilayers): a. Co-dissolve POPC and this compound in a suitable organic solvent. b. Deposit the lipid/alcohol mixture onto a clean silicon or quartz substrate. c. Allow the solvent to evaporate slowly to form oriented lipid bilayers. d. Place the sample under vacuum to remove residual solvent. e. Hydrate the sample by placing it in a sealed chamber with a controlled relative humidity (e.g., by using saturated salt solutions) or by hydrating with D₂O to enhance contrast.

3. Neutron Diffraction Data Acquisition: a. Mount the sample in a neutron beamline suitable for diffraction from layered materials. b. Collect diffraction data at a controlled temperature and humidity. The diffraction pattern will consist of a series of Bragg peaks corresponding to the lamellar repeat distance of the bilayers. c. The intensities of the Bragg peaks are measured.

4. Data Analysis: a. The structure factors (Fh) are calculated from the intensities of the Bragg peaks. b. A one-dimensional scattering length density (SLD) profile perpendicular to the membrane plane is reconstructed using Fourier analysis of the structure factors. c. Because the deuterium in this compound has a significantly different neutron scattering length compared to the hydrogen in the lipids and water, the location of the deuterated decanol will appear as a distinct feature in the SLD profile. d. By modeling the SLD profile, the position of the center of mass of the this compound molecules relative to the center of the bilayer can be determined.

Visualizations

Experimental_Workflow_2H_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Co-dissolve Deuterated Lipid & 1-Decanol in Chloroform film Create Thin Film (Nitrogen Evaporation) start->film hydrate Hydrate Film with Buffer film->hydrate mlvs Formation of Multilamellar Vesicles (MLVs) hydrate->mlvs nmr_tube Transfer to NMR Tube mlvs->nmr_tube spectrometer Solid-State NMR Spectrometer nmr_tube->spectrometer acquire Acquire 2H Spectrum (Quadrupolar Echo) spectrometer->acquire pake Obtain Pake Doublet Spectrum acquire->pake splitting Measure Quadrupolar Splitting (Δνq) pake->splitting order_param Calculate Order Parameter (SCD) splitting->order_param profile Generate Order Parameter Profile order_param->profile

Workflow for ²H-NMR analysis of lipid order.

Decanol_Membrane_Interaction Lipid_Order Lipid Acyl Chain Order Membrane_Protein Membrane Protein (e.g., Ion Channel) Lipid_Order->Membrane_Protein Membrane_Fluidity Membrane Fluidity Membrane_Fluidity->Membrane_Protein Bilayer_Thickness Bilayer Thickness Bilayer_Thickness->Membrane_Protein Decanol 1-Decanol Decanol->Lipid_Order perturbs Decanol->Membrane_Fluidity alters Decanol->Bilayer_Thickness modifies Protein_Function Altered Protein Function Membrane_Protein->Protein_Function leads to

1-Decanol's influence on membrane properties and protein function.

References

Application Note: Quantitative Analysis of Long-Chain Fatty Alcohols in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Long-chain fatty alcohols (LCFAs) are crucial molecules involved in various biological processes, including membrane structure, energy storage, and cell signaling. The accurate quantification of these analytes in biological matrices like human plasma is essential for clinical diagnostics and biomedical research. However, their hydrophobic nature and low endogenous concentrations present significant analytical challenges. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a representative LCFA, 1-Octanol, in human plasma. The method utilizes 1-Decanol-d21 as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.[1]

Principle The method is based on the principle of stable isotope dilution analysis.[1] A known concentration of the deuterated internal standard, this compound, which is chemically similar to the target analytes but mass-spectrometrically distinct, is spiked into all samples, calibrators, and quality controls (QCs).[1] Following a protein precipitation and liquid-liquid extraction sample preparation procedure, the analytes are separated using reversed-phase liquid chromatography. Detection and quantification are achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and determine the concentration of the analyte in unknown samples, effectively minimizing variations from sample handling and matrix interference.[1][2]

Experimental Protocols

1. Materials and Reagents

  • Analytes and Standard: 1-Octanol (Sigma-Aldrich), this compound (Cambridge Isotope Laboratories)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), and Water (all LC-MS grade, Fisher Scientific)

  • Reagents: Formic Acid (99%, Sigma-Aldrich), Ammonium Acetate (Sigma-Aldrich)

  • Plasma: Drug-free human plasma (K2-EDTA, BioIVT)

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Octanol and this compound by dissolving 10 mg of each compound in 10 mL of MeOH.

  • Working Standard Solutions: Serially dilute the 1-Octanol primary stock with 50:50 (v/v) MeOH:Water to prepare working standards for the calibration curve and QC samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with MeOH to achieve a final concentration of 100 ng/mL.

3. Sample Preparation Protocol

  • Thaw plasma samples, calibrators, and QCs on ice.

  • Pipette 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS Working Solution (100 ng/mL this compound) to all tubes except for blank matrix samples. Vortex for 10 seconds.

  • To precipitate proteins, add 400 µL of ice-cold ACN. Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (90:10 MeOH:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an LC autosampler vial for analysis.

Data Presentation

Table 1: Optimized Mass Spectrometer Parameters Quantitative analysis was performed using positive electrospray ionization (ESI+) and MRM mode. The optimized parameters for the analyte and internal standard are summarized below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1-Octanol 113.1 (M+H-H₂O)⁺83.115012
This compound (IS) 162.3 (M+H-H₂O)⁺98.215015

Table 2: LC Gradient and Conditions The chromatographic separation was performed on a C18 column to resolve the analytes from matrix components.

ParameterCondition
LC System Shimadzu Nexera X2
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B 90:10 (v/v) IPA:ACN with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 45°C
Injection Vol. 5 µL
Gradient 30% B to 95% B over 5 min; hold at 95% B for 2 min; return to 30% B

Table 3: Calibration Curve and Performance Data The method was validated for linearity, accuracy, and precision using spiked plasma samples.

ParameterResult
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC) 92.5% - 104.3%
Precision (CV% at LLOQ, LQC, MQC, HQC) < 8.5%

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample spike Spike with 20 µL This compound (IS) plasma->spike precip Add 400 µL ACN (Protein Precipitation) spike->precip centrifuge Centrifuge (14,000 rpm, 10 min) precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute inject Inject 5 µL reconstitute->inject Transfer to Vial lc C18 Column Separation inject->lc ms Triple Quadrupole MS (ESI+, MRM Mode) lc->ms data Data Acquisition (Peak Area Ratio) ms->data

Caption: Experimental workflow for plasma sample preparation and LC-MS/MS analysis.

G cluster_principle Principle of Internal Standard Quantification cluster_correction Correction for Variability Analyte Analyte Signal (e.g., 1-Octanol) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard Signal (this compound) IS->Ratio Loss Sample Prep Loss IS->Loss Compensates for Matrix Matrix Effects (Ion Suppression/Enhancement) IS->Matrix Injection Injection Volume Variation IS->Injection CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Plot against known concentrations Concentration Final Concentration (Accurate & Precise) CalCurve->Concentration Interpolate unknown sample ratio

Caption: Logical relationship demonstrating the role of an internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects with 1-Decanol-d21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Decanol-d21 as an internal standard to address matrix effects in the analysis of biological samples by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of biological sample analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of quantitative analysis.[1][2] The "matrix" comprises all components within a sample apart from the analyte of interest, such as proteins, lipids, salts, and other endogenous substances.[1]

Q2: How does this compound help in addressing matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. The fundamental principle behind its use is that it is chemically almost identical to its non-deuterated counterpart and is expected to behave similarly to analytes with comparable physicochemical properties during sample preparation, chromatographic separation, and ionization.[3][4] By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio should remain constant even if the absolute signal intensities of both the analyte and the internal standard fluctuate due to matrix effects, thereby ensuring more accurate and precise results.[5]

Q3: What are the ideal characteristics of a deuterated internal standard like this compound?

A3: For reliable quantitative results, a deuterated internal standard should possess high chemical and isotopic purity, generally recommended to be >99% and ≥98% respectively.[6][7] High chemical purity prevents interference from other compounds, while high isotopic purity minimizes the contribution of any unlabeled analyte that may be present in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[6][7] It is also crucial that the deuterium labels are on chemically stable positions of the molecule to avoid isotopic exchange.[7]

Q4: Can a single deuterated internal standard like this compound be used for multiple analytes?

A4: While it is optimal to use a specific deuterated internal standard for each analyte, it may be feasible to use one internal standard for multiple analytes if they are structurally similar and have close elution times. However, this approach requires careful validation to confirm that the internal standard effectively compensates for the matrix effects on all analytes of interest. For analytes that are not structurally related or have significantly different retention times, using a single internal standard is generally not advised as it may not accurately reflect the matrix effects experienced by each analyte.[3]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard to correct for matrix effects.

Problem 1: High variability in analyte/internal standard response ratio.

  • Possible Cause: Inconsistent sample preparation, leading to variable recovery of the analyte and/or internal standard.

  • Troubleshooting Steps:

    • Review the sample preparation protocol for consistency in all steps, including pipetting, extraction, and reconstitution.

    • Ensure thorough vortexing and mixing at each stage.

    • Evaluate the stability of the analyte and this compound in the sample matrix and processing solvents.

Problem 2: Poor precision and inaccurate quantification.

  • Possible Cause: The internal standard may not be co-eluting perfectly with the analyte, leading to differential matrix effects. Deuterium substitution can sometimes cause a slight shift in retention time.[3][8]

  • Troubleshooting Steps:

    • Overlay the chromatograms of the analyte and this compound to check for co-elution.

    • Adjust the chromatographic conditions (e.g., gradient, flow rate, column chemistry) to achieve better co-elution.

    • If co-elution cannot be achieved, consider a different internal standard or more rigorous sample clean-up to minimize matrix effects.

Problem 3: Drifting internal standard signal across a run.

  • Possible Cause: Isotopic back-exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent. This is more likely if the labels are in labile positions and can be influenced by the pH of the mobile phase or sample diluent.[7]

  • Troubleshooting Steps:

    • Assess the stability of this compound in the mobile phase and sample diluent over a time course equivalent to the analytical run.

    • If back-exchange is observed, consider adjusting the pH of the mobile phase or using a different solvent system.

    • Ensure the deuteration is on stable positions of the carbon chain.

Problem 4: Unexpectedly high analyte signal at low concentrations.

  • Possible Cause: The this compound internal standard may contain a significant amount of the unlabeled analyte as an impurity.[7]

  • Troubleshooting Steps:

    • Inject a high concentration of the this compound solution alone to check for any signal at the analyte's mass transition.

    • Consult the Certificate of Analysis (CoA) for the stated isotopic and chemical purity of the standard.

    • If significant unlabeled analyte is present, contact the supplier for a higher purity batch or prepare a new stock solution.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Internal Standard start Start: Inconsistent Results issue1 High Variability in Response Ratio? start->issue1 issue2 Poor Precision & Inaccuracy? issue1->issue2 No solution1 Review & Standardize Sample Preparation Protocol issue1->solution1 Yes issue3 Drifting IS Signal? issue2->issue3 No solution2 Optimize Chromatography for Co-elution issue2->solution2 Yes issue4 High Analyte Signal at Low Concentrations? issue3->issue4 No solution3 Evaluate IS Stability & Adjust Mobile Phase issue3->solution3 Yes solution4 Check IS Purity for Unlabeled Analyte issue4->solution4 Yes end End: Consistent & Accurate Results issue4->end No solution1->end solution2->end solution3->end solution4->end MatrixEffectCorrection Mechanism of Matrix Effect Correction with a Deuterated Internal Standard cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard Sample 1 Sample 1 Analyte Signal 1 Analyte Signal (High) Sample 1->Analyte Signal 1 Sample 2 Sample 2 Ion Suppression Ion Suppression Sample 2->Ion Suppression Analyte Signal 2 Analyte Signal (Suppressed) Ion Suppression->Analyte Signal 2 Inaccurate Result Inaccurate Result Analyte Signal 1->Inaccurate Result Analyte Signal 2->Inaccurate Result Sample 3 Sample 3 Analyte & IS Signal 1 Analyte & IS Signal (High) Sample 3->Analyte & IS Signal 1 Sample 4 Sample 4 Ion Suppression 2 Ion Suppression Sample 4->Ion Suppression 2 Analyte & IS Signal 2 Analyte & IS Signal (Suppressed) Ion Suppression 2->Analyte & IS Signal 2 Constant Ratio Analyte/IS Ratio is Constant Analyte & IS Signal 1->Constant Ratio Analyte & IS Signal 2->Constant Ratio Accurate Result Accurate Result Constant Ratio->Accurate Result

References

Optimizing injection volume and concentration of 1-Decanol-d21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume and concentration of 1-Decanol-d21 for accurate and reliable analytical results.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS).

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Injection Volume Too High: Overloading the column can lead to peak distortion.[1]Systematically decrease the injection volume. A general guideline is to keep the injection volume to 1-2% of the total column volume.[1]
Inappropriate Solvent: The sample solvent may not be compatible with the initial mobile phase or column chemistry.Ensure the solvent is appropriate for the analytical method. For GC-MS, a volatile solvent like hexane is often used.[2]
Column Degradation: Accumulation of non-volatile residues or damage to the stationary phase.Condition the column according to the manufacturer's instructions. If the problem persists, consider replacing the column.
Low Signal Intensity / Poor Sensitivity Injection Volume Too Low: Insufficient amount of analyte introduced into the system.Gradually increase the injection volume, being careful not to exceed the column's capacity, which can lead to peak broadening.[1]
Concentration Too Low: The concentration of the this compound solution is below the detection limit of the instrument.Prepare a more concentrated stock solution. A typical concentration range for calibration standards can be from 0.1 µg/mL to 50 µg/mL.[2]
Suboptimal MS Parameters: Incorrect ion source temperature, electron energy, or detector settings.Optimize mass spectrometer parameters such as ion source temperature and electron energy to maximize the signal for your specific analyte.
Inconsistent or Irreproducible Results Variability in Injection Volume: The autosampler may not be functioning correctly, leading to inconsistent injection volumes.Perform a vial test to check the reproducibility of the autosampler. Ensure the syringe is properly washed between injections to prevent carryover.
Deuterium Exchange: Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix.[3]Use aprotic solvents where possible and ensure the deuterium labels are on stable positions of the molecule.[3]
Sample Preparation Variability: Inconsistent sample extraction or derivatization.Follow a standardized and validated sample preparation protocol. The use of a deuterated internal standard like this compound helps compensate for variations in sample recovery.[4]
Signal Saturation / Detector Overload Injection Volume Too High: An excessive amount of analyte is reaching the detector.Reduce the injection volume.
Concentration Too High: The sample is too concentrated.Dilute the sample to bring the analyte concentration within the linear range of the detector.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting injection volume for this compound?

A1: A good starting point is typically 1 µL for standard gas chromatography (GC) systems.[5] However, the optimal volume depends on your specific column dimensions and the concentration of your sample. It is recommended to start with a small volume and gradually increase it while monitoring the peak shape and response.[1]

Q2: How do I determine the optimal concentration for my this compound stock solution?

A2: The optimal concentration will depend on the sensitivity of your instrument and the expected concentration of the analyte you are quantifying. A common practice is to prepare a stock solution of approximately 10 mg of this compound in 10 mL of a suitable solvent like hexane.[2] From this stock, a series of working standards can be prepared to create a calibration curve that covers the expected concentration range of your analyte.[2]

Q3: Can I vary the injection volume for my calibration standards and samples?

A3: It is generally recommended to keep the injection volume constant for all standards and samples to ensure consistency and accurate quantification.[6] If you need to analyze samples with a wide range of concentrations, it is better to dilute the more concentrated samples than to change the injection volume.

Q4: My deuterated standard (this compound) elutes slightly earlier than the non-deuterated analyte. Is this normal?

A4: Yes, it is a known phenomenon in chromatography that deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[3][7] This is due to the subtle differences in intermolecular interactions between the deuterated analyte and the stationary phase of the column.[7] This small shift in retention time is generally acceptable as long as the peaks are well-resolved.

Q5: What are the key considerations when using this compound as an internal standard?

A5: When using this compound as an internal standard, it is crucial to ensure its purity and to verify that there is no significant isotopic contribution from the native analyte to the mass channel of the internal standard.[3] The concentration of the internal standard should be consistent across all samples and calibration standards to effectively compensate for variations in sample preparation and instrument response.[2][4]

Experimental Protocol: Optimization of Injection Volume

This protocol provides a systematic approach to determine the optimal injection volume for this compound in a GC-MS system.

Objective: To find the injection volume that provides the best balance between signal intensity and peak shape without overloading the column.

Materials:

  • This compound standard solution (e.g., 10 µg/mL in hexane)

  • GC-MS system with an autosampler

  • Appropriate GC column (e.g., DB-5ms or equivalent)[5]

Procedure:

  • System Preparation: Set up the GC-MS with the desired method parameters (e.g., inlet temperature, oven temperature program, carrier gas flow rate, and MS settings).[5]

  • Initial Injection: Start with a low injection volume, for example, 0.5 µL.

  • Data Acquisition: Inject the this compound standard solution and acquire the chromatogram and mass spectrum.

  • Peak Analysis: Evaluate the peak shape (symmetry) and signal-to-noise ratio.

  • Incremental Increase: Gradually increase the injection volume in small increments (e.g., 0.2 µL or 0.5 µL).

  • Repeat Analysis: For each injection volume, repeat steps 3 and 4.

  • Data Comparison: Create a table to compare the peak area, peak height, and peak asymmetry factor at each injection volume.

  • Determine Optimum: The optimal injection volume is the one that gives the highest signal intensity without significant peak broadening or fronting (asymmetry factor close to 1).

Data Presentation:

Injection Volume (µL)Peak AreaPeak HeightPeak Asymmetry FactorObservations
0.5
1.0
1.5
2.0
2.5

Users should populate this table with their own experimental data.

Visualization

The following diagram illustrates the logical workflow for optimizing the injection parameters for this compound.

G cluster_0 Start: Initial Parameter Setup cluster_1 Analysis & Evaluation cluster_2 Troubleshooting & Optimization cluster_3 Finalization A Prepare this compound Standard B Set Initial GC-MS Method (e.g., 1 µL injection) A->B C Inject Standard B->C D Evaluate Peak Shape & Intensity C->D E Low Intensity? D->E Acceptable? I Optimal Parameters Achieved D->I Yes F Poor Peak Shape? E->F No E->F No G Increase Injection Volume or Concentration E->G Yes F->D No, Re-evaluate H Decrease Injection Volume F->H Yes F->I No G->C H->C

Caption: Workflow for optimizing this compound injection parameters.

References

Troubleshooting poor peak shape and resolution for 1-Decanol-d21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of 1-Decanol-d21, focusing on poor peak shape and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound in Gas Chromatography (GC)?

Poor peak shape in GC analysis of this compound can be attributed to several factors. Peak tailing, the most common issue for polar analytes like alcohols, often results from unwanted interactions between the analyte and active sites within the GC system. These active sites can be present in the injector liner, on the column stationary phase, or even on metal surfaces. Peak fronting is less common for this compound but can occur due to column overload or issues with the injection technique.

Troubleshooting Steps for Poor Peak Shape:

Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the injector liner (e.g., glass wool)Use a deactivated liner or a liner with a gentle taper. Consider a liner without glass wool if possible.
Column contamination or degradationBake out the column at the manufacturer's recommended temperature. If the problem persists, trim the first few centimeters of the column or replace it.
Incompatible stationary phaseUse a column with a more inert stationary phase, such as one with a "wax" or "5ms" designation, which is suitable for polar compounds.
Slow sample transfer from injector to columnOptimize injection parameters, including injector temperature and carrier gas flow rate. A faster injection can lead to sharper peaks.
Peak Fronting Column overloadDilute the sample or reduce the injection volume. Ensure the concentration is within the linear range of the column and detector.
Inappropriate injection solventThe solvent should be compatible with the stationary phase. Mismatched polarity can cause peak distortion.
Poor injection techniqueEnsure a fast and clean injection. For manual injections, consistency is key. For autosamplers, check the syringe speed and injection depth.

Q2: How can I improve the resolution between this compound and other closely eluting compounds in my High-Performance Liquid Chromatography (HPLC) analysis?

Achieving good resolution in HPLC requires optimizing several parameters to maximize the separation between your analyte of interest and other components in the sample matrix. For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed.

Strategies for Improving HPLC Resolution:

Parameter Action Expected Outcome
Mobile Phase Composition Decrease the percentage of the strong solvent (e.g., acetonitrile or methanol) in the mobile phase.Increased retention time and potentially better separation between closely eluting peaks.
Column Chemistry Switch to a column with a different stationary phase (e.g., from C18 to C8 or a phenyl column) or a column with a smaller particle size.Altered selectivity and improved efficiency, leading to sharper peaks and better resolution.
Column Temperature Adjust the column temperature. Increasing the temperature can sometimes improve peak shape and efficiency, but it may also decrease retention time.Optimization of selectivity and peak shape.
Flow Rate Decrease the flow rate of the mobile phase.Increased analysis time but can lead to improved resolution due to better mass transfer.
Gradient Slope (for gradient elution) Make the gradient shallower around the elution time of this compound.Provides more time for the separation of closely eluting compounds.

Experimental Protocols

Recommended Starting Method for GC-MS Analysis of this compound:

This protocol provides a general starting point for the analysis of this compound using a standard GC-MS system. Optimization will likely be required for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Injector: Split/Splitless, operated in splitless mode for trace analysis or split mode for higher concentrations.

    • Injector Temperature: 250 °C

    • Liner: Deactivated, single taper with no glass wool

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute

      • Ramp: 10 °C/min to 220 °C

      • Hold: 2 minutes at 220 °C

    • Column: A mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Scan mode (e.g., m/z 40-400) for initial method development, followed by Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape and resolution issues during the analysis of this compound.

TroubleshootingWorkflow start Poor Peak Shape or Resolution for this compound check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution start->check_resolution peak_tailing Peak Tailing? check_peak_shape->peak_tailing Yes peak_fronting Peak Fronting? check_peak_shape->peak_fronting Yes optimize_method Optimize Method Parameters check_resolution->optimize_method active_sites Suspect Active Sites peak_tailing->active_sites overload Suspect Overload peak_fronting->overload check_liner Use Deactivated Liner active_sites->check_liner check_column_health Bakeout/Trim Column active_sites->check_column_health dilute_sample Dilute Sample overload->dilute_sample change_mobile_phase Adjust Mobile Phase (HPLC) optimize_method->change_mobile_phase change_temp_program Adjust Temperature Program (GC) optimize_method->change_temp_program change_column Consider Different Column optimize_method->change_column

Caption: A flowchart for troubleshooting poor peak shape and resolution.

Technical Support Center: Ensuring Long-Term Stability of 1-Decanol-d21 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term stability of 1-Decanol-d21 stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of a this compound stock solution?

The shelf life of this compound is primarily determined by the chemical stability of the 1-decanol molecule itself, as the deuterium isotope is stable and does not decay.[1] When stored under optimal conditions, this compound is a stable compound.[1] For unopened containers stored as recommended, the shelf life can be one year or more.[2] However, once a solution is prepared, its stability will depend on the solvent used, storage conditions, and frequency of use. For quality assurance, it is advisable to re-evaluate the purity of the stock solution if it has been stored for an extended period, especially after the container has been opened.[1]

Q2: What are the primary degradation pathways for this compound?

The primary concerns for the stability of this compound are oxidation and hydrogen-deuterium (H/D) exchange.

  • Oxidation: Similar to its non-deuterated counterpart, this compound can be oxidized. The most common pathway involves the oxidation of the terminal deuterated methyl group to form the corresponding deuterated alcohol, which can then undergo further oxidation to form deuterated decanal and subsequently deuterated decanoic acid.[3]

  • Hydrogen-Deuterium (H/D) Exchange: The deuterium on the hydroxyl group (-OD) is susceptible to exchange with protons from atmospheric moisture or protic solvents.[1] The deuterium atoms on the carbon backbone (C-D bonds) are significantly more stable and less likely to exchange under normal conditions.[1]

Q3: How can I verify the isotopic and chemical purity of my this compound stock solution?

The most effective methods for determining the isotopic and chemical purity of your this compound solution are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can be used to quantify any residual protons, providing a measure of isotopic enrichment.

    • ²H (Deuterium) NMR can confirm the presence and location of deuterium atoms.[1]

  • Mass Spectrometry (MS): This technique can be used to confirm the overall mass of the deuterated molecule and identify potential degradation products.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpectedly low isotopic enrichment in my sample. Contamination with protic solvents or reagents.Use fresh, high-purity deuterated solvents for your stock solution. Verify the isotopic purity of all reagents used in your experiment.[4]
Improper storage leading to H/D exchange.Ensure the stock solution was stored under the recommended cool, dark, and dry conditions in a tightly sealed container.[1][4]
Inaccurate measurement.Verify the method used for determining isotopic purity (NMR or MS) and ensure proper calibration and data analysis.[4]
Inconsistent experimental results using the stock solution. Degradation of the compound due to improper storage.Verify that the storage conditions have been appropriate (cool, dry, dark, inert atmosphere). Re-analyze the isotopic and chemical purity of the material using NMR or mass spectrometry.[1]
Partial loss of the deuterium label, affecting reaction kinetics or analytical measurements.If significant H/D exchange at the hydroxyl group is suspected, consider preparing a fresh stock solution. Ensure all glassware is thoroughly dried before use.[1]
Physical change in the stock solution (e.g., discoloration). Chemical degradation due to exposure to contaminants, light, or air.Do not use the material. Dispose of it according to your institution's safety protocols and prepare a fresh stock solution.[1]
Overheating during storage or handling.Store the product at the recommended temperature and avoid excessive localized heating.[5]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

  • Glassware Preparation: Thoroughly dry all glassware (e.g., volumetric flask, vials) in an oven at >100°C for several hours and cool in a desiccator before use.[4]

  • Inert Atmosphere: If possible, handle the neat this compound and solvent under a dry, inert atmosphere (e.g., in a glove box with a controlled low-humidity atmosphere or under a stream of nitrogen or argon).[1][4]

  • Solvent Selection: Use a high-purity, anhydrous, and aprotic solvent appropriate for your application (e.g., acetonitrile, dichloromethane).

  • Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in the chosen solvent in a volumetric flask.

    • Ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed amber vial with a PTFE-lined cap at 2-8°C.[1]

Data Presentation

Recommended Storage Conditions for this compound Stock Solutions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)To minimize potential degradation and slow down any exchange processes.[1]
Light Exposure Store in the dark or in an amber vial.To protect the compound from light-induced degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon).To minimize exposure to atmospheric moisture and prevent oxidation.[4]
Container Tightly sealed container, preferably the original. For aliquots, use vials with PTFE-lined caps.To prevent contamination and moisture ingress.[1]
Incompatible Substances Store away from strong oxidizing agents, acids, and acid chlorides.[1]To prevent chemical reactions that could degrade the compound.[1]

Visualizations

degradation_pathway This compound This compound Deuterated Decanal Deuterated Decanal This compound->Deuterated Decanal Oxidation Deuterated Decanoic Acid Deuterated Decanoic Acid Deuterated Decanal->Deuterated Decanoic Acid Further Oxidation

Caption: Potential oxidation pathway of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_analysis Purity Analysis Dry Glassware Dry Glassware Weigh this compound Weigh this compound Dry Glassware->Weigh this compound Dissolve in Anhydrous Solvent Dissolve in Anhydrous Solvent Weigh this compound->Dissolve in Anhydrous Solvent Store at 2-8°C Store at 2-8°C Dissolve in Anhydrous Solvent->Store at 2-8°C Initial Analysis (T=0) Initial Analysis (T=0) Store at 2-8°C->Initial Analysis (T=0) Periodic Analysis Periodic Analysis Initial Analysis (T=0)->Periodic Analysis NMR (1H, 2H) NMR (1H, 2H) Periodic Analysis->NMR (1H, 2H) Mass Spectrometry Mass Spectrometry Periodic Analysis->Mass Spectrometry

Caption: Workflow for preparing and assessing the stability of this compound stock solutions.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Re-analyze Purity (NMR/MS) Re-analyze Purity (NMR/MS) Check Storage Conditions->Re-analyze Purity (NMR/MS) Conditions OK Prepare Fresh Solution Prepare Fresh Solution Check Storage Conditions->Prepare Fresh Solution Conditions Not OK Re-analyze Purity (NMR/MS)->Prepare Fresh Solution Purity Decreased Review Experimental Protocol Review Experimental Protocol Re-analyze Purity (NMR/MS)->Review Experimental Protocol Purity OK

Caption: Troubleshooting logic for inconsistent experimental results.

References

Correcting for isotopic impurities in 1-Decanol-d21

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic impurities in 1-Decanol-d21.

Frequently Asked Questions (FAQs)

Q1: What are isotopic impurities in this compound and why are they a concern?

A1: Isotopic impurities in this compound refer to the presence of molecules with different isotopic compositions than the desired fully deuterated (d21) form. These can include molecules with fewer than 21 deuterium atoms (under-deuterated species or isotopologues) or molecules where deuterium is located at a different position (isotopomers).[1][2] These impurities are a concern because they can significantly affect the safety and potency of deuterated drugs through kinetic isotope effects.[1] In quantitative analyses, such as those using mass spectrometry, uncorrected isotopic impurities can lead to inaccurate quantification.[3]

Q2: What are the common analytical techniques to determine the isotopic purity of this compound?

A2: The most common and powerful techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5][6] High-Resolution Mass Spectrometry (HRMS) can distinguish between different isotopologues based on their mass-to-charge ratio.[5][7] NMR, particularly 1H and 2H NMR, can provide site-specific information about the location and extent of deuteration.[4][8][9][10]

Q3: What is the difference between an isotopologue and an isotopomer?

A3: Isotopologues are molecules that differ only in their isotopic composition, meaning they have the same chemical formula but a different number of isotopic substitutions (e.g., 1-Decanol-d20 vs. This compound). Isotopomers are isomers that have the same number of each isotope but differ in the positions of the isotopic atoms.[2]

Q4: How can I minimize isotopic exchange during my experiments?

A4: Isotopic exchange, particularly hydrogen-deuterium (H/D) exchange, can compromise the isotopic purity of your standard. To minimize this, consider the following:

  • pH Control: Maintain the pH of your solutions in the minimal exchange range, typically between pH 2.5 and 3.[11]

  • Temperature Control: Keep samples and solutions at low temperatures (e.g., 4°C) to slow the rate of exchange.[11]

  • Time Minimization: Prepare solutions immediately before analysis and use the shortest possible analytical run times.[11]

  • Solvent Choice: Use aprotic or deuterated solvents where possible to reduce the source of protons for exchange.

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate quantification of this compound.

  • Possible Cause: Isotopic impurities in the this compound standard are interfering with the measurement of the analyte. The presence of unlabeled or partially labeled species can lead to an underestimation of the deuterated compound or an overestimation of the unlabeled analyte.[3]

  • Troubleshooting Steps:

    • Verify Isotopic Purity: Re-evaluate the isotopic purity of the this compound standard using an appropriate analytical technique like HRMS or NMR.

    • Apply Correction Factors: If isotopic impurities are present, calculate and apply a correction factor to your quantitative data. This involves determining the relative abundance of each isotopologue and adjusting the measured signal accordingly.[12][13][14]

    • Check for H/D Exchange: Investigate the possibility of hydrogen-deuterium exchange by incubating the standard in your sample matrix or mobile phase under experimental conditions and analyzing for any loss of deuterium.[11]

Issue 2: Observed mass spectral peaks that do not correspond to the expected m/z of this compound.

  • Possible Cause: The presence of isotopologues with varying numbers of deuterium atoms. Natural isotopic abundance of elements like carbon-13 also contributes to the observed isotopic pattern.[12][15]

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help differentiate between various isotopologues.[5][7]

    • Isotope Distribution Analysis: Compare the experimentally observed isotope distribution with the theoretical distribution for this compound, taking into account natural isotopic abundances. Software tools can be used for this purpose.[13]

    • NMR Analysis: Use 1H and 2H NMR to confirm the positions and extent of deuteration, which can help identify specific isotopomers.[6][8]

Quantitative Data Summary

The following table provides a hypothetical example of isotopic purity data for a batch of this compound, as might be determined by mass spectrometry.

IsotopologueRelative Abundance (%)
This compound98.5
1-Decanol-d201.2
1-Decanol-d190.2
Unlabeled 1-Decanol0.1

Experimental Protocol: Correction for Isotopic Impurities using HRMS

This protocol outlines the steps to determine and correct for isotopic impurities in a this compound standard using High-Resolution Mass Spectrometry.

1. Materials and Reagents:

  • This compound standard

  • Unlabeled 1-Decanol standard

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Calibrated high-resolution mass spectrometer (e.g., Orbitrap or TOF)

2. Standard Preparation:

  • Prepare a stock solution of the this compound standard at a known concentration.

  • Prepare a separate stock solution of the unlabeled 1-Decanol standard.

  • Create a series of calibration standards by spiking the unlabeled standard with the deuterated standard at various concentration ratios.

3. HRMS Analysis:

  • Set up the mass spectrometer to acquire data in full scan mode with high resolution (>60,000).

  • Inject the prepared standards and acquire the mass spectra.

4. Data Analysis:

  • Extract the ion chromatograms for the molecular ions of both the unlabeled (d0) and the fully deuterated (d21) 1-Decanol.

  • Measure the accurate mass and integrated peak areas for all significant isotopologues present in the this compound standard.

  • Correct the measured intensities for the contribution of natural isotopes from the unlabeled analyte.[15]

5. Calculation of Isotopic Purity:

  • Calculate the percentage of each isotopologue relative to the total integrated ion current of all decanol-related species.

  • The isotopic purity is typically reported as the percentage of the desired d21 isotopologue.

6. Correction of Quantitative Data:

  • Use the determined isotopic distribution to correct quantitative measurements of samples containing this compound as an internal standard. This can be done using a mathematical correction algorithm.[3][14]

Visualizations

Isotopic_Impurity_Correction_Workflow Workflow for Correcting Isotopic Impurities in this compound cluster_prep Sample Preparation & Analysis cluster_data Data Acquisition & Processing cluster_calc Calculation & Correction A Prepare this compound Standard Solution B Analyze by HRMS or NMR A->B A->B Instrumental Analysis C Acquire Mass Spectrum / NMR Spectrum B->C B->C Data Generation D Identify and Integrate Isotopologue Peaks C->D C->D Signal Processing E Correct for Natural Isotope Abundance D->E D->E Refinement F Calculate Relative Abundance of Each Isotopologue E->F E->F Quantification G Determine Isotopic Purity (%) F->G F->G Purity Assessment H Apply Correction Factor to Experimental Data F->H F->H Data Correction Troubleshooting_Logic Troubleshooting Inaccurate Quantification Start Inaccurate Quantification Observed CheckPurity Verify Isotopic Purity of Standard (HRMS/NMR) Start->CheckPurity IsPure Is Purity > 99%? CheckPurity->IsPure CheckExchange Investigate H/D Exchange IsPure->CheckExchange Yes ApplyCorrection Calculate and Apply Correction Factor IsPure->ApplyCorrection No IsExchange Is Exchange Occurring? CheckExchange->IsExchange OptimizeConditions Optimize pH, Temp, Time IsExchange->OptimizeConditions Yes OtherFactors Investigate Other Experimental Factors (e.g., matrix effects) IsExchange->OtherFactors No End Accurate Quantification OptimizeConditions->End OtherFactors->End ApplyCorrection->End

References

Technical Support Center: Minimizing Ion Suppression with 1-Decanol-d21 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the use of 1-decanol-d21 in Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize ion suppression effects.

Section 1: Understanding the Role of this compound

Established Application: this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)

The most common and well-documented use of this compound in mass spectrometry is as a stable isotope-labeled internal standard (SIL-IS). In this role, it does not actively reduce ion suppression but rather serves as a reliable tool to compensate for its effects, ensuring accurate quantification.

Q1: What is a stable isotope-labeled internal standard (SIL-IS) and why is it used?

A SIL-IS is a form of an analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). In this case, this compound is a version of 1-decanol where 21 hydrogen atoms have been replaced with deuterium. Because its chemical and physical properties are nearly identical to the non-labeled analyte, a SIL-IS is added at a known concentration to all samples, calibrants, and quality controls. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte's signal to the internal standard's signal.

Q2: How does this compound help in overcoming ion suppression as an internal standard?

By adding a fixed concentration of this compound to every sample, you can normalize the signal of your target analyte (e.g., 1-decanol or a structurally similar compound). If ion suppression occurs, the signal for both the analyte and this compound will be reduced proportionally. The ratio of their peak areas, however, will remain constant, leading to accurate and precise quantification despite the suppressive effects of the matrix.

Hypothetical Application: this compound as a Mobile Phase Additive to Reduce Ion Suppression

While not a widely documented practice, the physicochemical properties of 1-decanol suggest a potential, hypothetical application as a mobile phase additive to actively minimize ion suppression for other co-eluting analytes. This approach is based on the principles of surface chemistry within the electrospray ionization (ESI) droplet.

Q3: What is the proposed mechanism for this compound reducing ion suppression as a mobile phase additive?

1-Decanol is a long-chain alcohol with surfactant-like properties, meaning it can accumulate at the surface of the ESI droplets.[1][2][3][4] Ion suppression is often caused by high concentrations of matrix components that are also surface-active and compete with the analyte for access to the droplet surface, where ionization is believed to predominantly occur.[5]

By introducing a controlled amount of this compound into the mobile phase, it may preferentially occupy the droplet surface due to its surfactant nature. This could displace interfering matrix components from the surface, thereby reducing their ability to suppress the ionization of the target analyte. Additionally, long-chain alcohols can reduce the surface tension of the mobile phase, which can lead to the formation of smaller droplets.[6][7] Smaller droplets desolvate more efficiently, which can further enhance ionization efficiency and mitigate suppression effects.[5]

Q4: Why use the deuterated form, this compound, instead of regular 1-decanol as a mobile phase additive?

Using the deuterated form allows the mass spectrometer to distinguish the additive from any endogenous, non-deuterated 1-decanol that might be present in the sample. This prevents the additive from interfering with the analysis of native long-chain alcohols.

Section 2: Troubleshooting Guides

Issue 1: Inconsistent quantification of an analyte, suspecting ion suppression.

Troubleshooting Step Action Expected Outcome
1. Confirm Ion Suppression Perform a post-column infusion experiment. Infuse a constant flow of your analyte standard post-column while injecting a blank matrix sample.A dip in the analyte's signal at the retention time of interest confirms the presence of co-eluting species causing ion suppression.
2. Implement a SIL-IS Add a known concentration of a suitable SIL-IS (if your analyte is 1-decanol or a similar long-chain alcohol, this compound is an excellent choice) to all samples and standards.The ratio of the analyte peak area to the IS peak area should remain consistent, leading to improved precision and accuracy in your quantitative results.[8][9]
3. Optimize Chromatography Modify the LC gradient, mobile phase composition, or use a column with a different chemistry to separate the analyte from the interfering matrix components.The analyte peak elutes in a region with less ion suppression, resulting in a stronger and more consistent signal.
4. Enhance Sample Preparation Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components prior to LC-MS analysis.Reduced matrix components in the final extract lead to less competition for ionization and therefore, less ion suppression.
5. (Hypothetical) Trial of this compound as a Mobile Phase Additive Introduce a low concentration of this compound (e.g., 0.001% - 0.01%) into the mobile phase.A potential increase in the analyte signal and improved signal-to-noise ratio may be observed if the this compound successfully displaces suppressive matrix components from the ESI droplet surface. This is an experimental approach and may require significant optimization.

Section 3: Experimental Protocols

Protocol 1: Using this compound as a Stable Isotope-Labeled Internal Standard

Objective: To accurately quantify an analyte (e.g., 1-decanol) in a complex matrix using a stable isotope dilution assay.

Materials:

  • Analyte standard

  • This compound (Internal Standard) stock solution (e.g., 1 mg/mL in methanol)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)

  • Your sample matrix (e.g., plasma, urine)

  • LC-MS system

Methodology:

  • Preparation of Working Internal Standard Solution: Dilute the this compound stock solution to a working concentration that provides a strong signal in the middle of the expected analyte concentration range.

  • Sample Preparation:

    • To a known volume of your sample, add a precise volume of the working internal standard solution.

    • Perform your sample extraction procedure (e.g., protein precipitation, LLE, or SPE).

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • Preparation of Calibration Curve:

    • Prepare a series of calibration standards with known concentrations of the analyte.

    • Add the same precise volume of the working internal standard solution to each calibration standard.

  • LC-MS Analysis:

    • Inject the prepared samples and calibration standards into the LC-MS system.

    • Monitor the transitions for both the analyte and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the standards.

    • Determine the concentration of the analyte in your samples from the calibration curve.

Protocol 2: (Hypothetical) Using this compound as a Mobile Phase Additive

Objective: To investigate the potential of this compound to reduce ion suppression of a target analyte.

Materials:

  • Target analyte standard

  • This compound stock solution (e.g., 0.1% in methanol)

  • LC-MS grade mobile phase solvents

  • Sample matrix known to cause ion suppression

  • LC-MS system

Methodology:

  • Establish a Baseline:

    • Analyze your target analyte in a clean solvent to determine its optimal signal intensity.

    • Analyze your target analyte spiked into the extracted sample matrix to quantify the degree of ion suppression.

  • Prepare Modified Mobile Phase:

    • Prepare your standard mobile phases (A and B).

    • Add a small amount of the this compound stock solution to the organic mobile phase (B) to achieve a final concentration in the range of 0.001% to 0.01%. Start with a very low concentration to avoid potential self-suppression or other adverse effects.

  • LC-MS Analysis with Modified Mobile Phase:

    • Equilibrate the LC-MS system with the modified mobile phase.

    • Re-analyze the target analyte spiked into the extracted sample matrix.

  • Data Analysis:

    • Compare the signal intensity and signal-to-noise ratio of the analyte with and without this compound in the mobile phase.

    • An increase in signal intensity in the presence of this compound would suggest a reduction in ion suppression.

Section 4: Data Presentation

Table 1: Quantitative Comparison of Analyte Signal With and Without this compound as a Mobile Phase Additive (Hypothetical Data)

Condition Analyte Peak Area (Arbitrary Units) Signal-to-Noise Ratio Calculated Ion Suppression (%)
Analyte in Neat Solvent1,500,000500N/A
Analyte in Matrix (Standard Mobile Phase)300,00010080%
Analyte in Matrix (Mobile Phase + 0.005% this compound)900,00030040%

Section 5: Visualizations

IonSuppressionMechanism cluster_0 Standard ESI Droplet cluster_1 ESI Droplet with this compound Analyte Analyte DropletSurface_A Droplet Surface Analyte->DropletSurface_A competes Matrix Matrix Matrix->DropletSurface_A competes MS_Inlet_A MS Inlet (Suppressed Signal) DropletSurface_A->MS_Inlet_A Ionization Analyte_B Analyte DropletSurface_B Droplet Surface Analyte_B->DropletSurface_B Matrix_B Matrix Matrix_B->DropletSurface_B displaced Decanol This compound Decanol->DropletSurface_B preferentially occupies MS_Inlet_B MS Inlet (Enhanced Signal) DropletSurface_B->MS_Inlet_B Ionization

Caption: Proposed mechanism of ion suppression reduction by this compound.

SIL_IS_Workflow Start Sample/Standard Add_IS Add Known Amount of This compound (IS) Start->Add_IS SamplePrep Sample Preparation (Extraction, etc.) Add_IS->SamplePrep LCMS LC-MS Analysis SamplePrep->LCMS Data Acquire Peak Areas (Analyte and IS) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Quant Quantify using Calibration Curve Ratio->Quant

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

Validation & Comparative

A Comparative Guide to 1-Decanol-d21 and ¹³C-Labeled 1-Decanol as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. This guide provides a detailed comparison of two stable isotope-labeled internal standards for 1-decanol: deuterated (1-Decanol-d21) and carbon-13 labeled (¹³C-labeled 1-decanol). By examining their performance characteristics, supported by experimental data and established scientific principles, this guide aims to facilitate an informed decision for your analytical needs.

Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based quantification. Their chemical and physical properties closely mimic the analyte of interest, allowing them to compensate for variations during sample preparation, chromatography, and ionization.[1] However, the choice between deuterium and ¹³C labeling can significantly impact data quality.

Performance Comparison: this compound vs. ¹³C-Labeled 1-Decanol

The ideal internal standard should co-elute perfectly with the analyte, exhibit identical ionization efficiency, and have the same extraction recovery. While both deuterated and ¹³C-labeled standards aim to meet these criteria, their inherent properties can lead to performance differences.

FeatureThis compound (Deuterated)¹³C-Labeled 1-DecanolRationale & Implications
Chromatographic Co-elution May exhibit a slight retention time shift from the unlabeled analyte.Excellent co-elution with the unlabeled analyte.The larger mass difference between deuterium and hydrogen can sometimes lead to chromatographic separation from the native analyte.[2] ¹³C-labeling results in a smaller relative mass change, ensuring near-perfect co-elution, which is critical for accurate compensation of matrix effects.[2]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents, particularly at labile positions.¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not prone to exchange.¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical workflow, ensuring data integrity.
Matrix Effects Differential elution can lead to the analyte and internal standard experiencing different matrix effects, potentially compromising accuracy.Co-elution ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement.¹³C-labeled standards are considered superior for correcting matrix effects, leading to more accurate and precise quantification, especially in complex biological matrices.
Cost & Availability Generally less expensive and more widely available.Typically more expensive due to a more complex synthesis process.Budgetary constraints may favor the use of deuterated standards, but this should be weighed against the potential for compromised data quality.

Data Presentation: Quantitative Performance Metrics

The following tables summarize typical performance data for this compound from a validated GC-MS method. While specific experimental data for ¹³C-labeled 1-decanol is not as readily available in published literature, its performance is expected to be comparable or superior based on the advantages of ¹³C-labeling.

Table 1: Method Validation Data for 1-Decanol Quantification using this compound Internal Standard

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Recovery (%)
Spiked Fruit Juice (1 µg/mL)98.5 ± 3.2
Spiked Perfume Base (10 µg/mL)101.2 ± 2.8
Precision (RSD%)
Intra-day (n=6)< 5%
Inter-day (n=6, 3 days)< 8%

Data is representative of a typical GC-MS method and may vary based on the specific matrix and instrumentation.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of internal standards in quantitative analysis. Below are representative protocols for the use of both this compound and a hypothetical ¹³C-labeled 1-decanol in a GC-MS workflow.

Protocol 1: Quantification of 1-Decanol using this compound Internal Standard

1. Preparation of Standard Solutions:

  • 1-Decanol Stock Solution: Accurately weigh approximately 100 mg of 1-decanol into a 100 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • This compound Internal Standard (IS) Stock Solution: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the 1-Decanol stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the this compound IS stock solution to a final concentration of 5 µg/mL.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 5 mL of the liquid sample (e.g., fruit juice) into a 15 mL glass centrifuge tube.

  • Add 50 µL of the this compound IS stock solution.

  • Add 2 mL of hexane and 1 g of NaCl.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the upper hexane layer to a vial for GC-MS analysis.

3. GC-MS Analysis:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injection Volume: 1 µL (Splitless).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium (1.0 mL/min).

  • Oven Program: 60°C (2 min), then 10°C/min to 280°C (5 min).

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • SIM Ions (m/z):

    • 1-Decanol: 70 (Quantifier), 56, 83 (Qualifiers).

    • This compound: 72 (Quantifier), 58, 85 (Qualifiers).

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of 1-decanol to this compound against the concentration of the calibration standards.

  • Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of 1-decanol in the samples using the calculated peak area ratio and the regression equation.

Protocol 2: General Protocol for Quantification of 1-Decanol using ¹³C-Labeled 1-Decanol Internal Standard

1. Preparation of Standard Solutions:

  • Follow the same procedure as in Protocol 1, substituting this compound with ¹³C-labeled 1-decanol for the internal standard stock solution.

2. Sample Preparation:

  • The same sample preparation procedure as in Protocol 1 can be used, as the chemical properties of the ¹³C-labeled standard are nearly identical to the analyte.

3. GC-MS Analysis:

  • The GC conditions would be identical to those in Protocol 1.

  • The MS acquisition mode would also be SIM, but the monitored ions for the internal standard would be different. For a fully ¹³C-labeled 1-decanol (¹³C₁₀H₂₂O), the mass would be significantly higher. The specific quantifier and qualifier ions would need to be determined by analyzing the mass spectrum of the ¹³C-labeled standard.

4. Data Analysis:

  • The data analysis procedure would be the same as in Protocol 1, using the peak area ratio of 1-decanol to the ¹³C-labeled 1-decanol.

Visualizations

The following diagrams illustrate the general workflow for using an internal standard and the logical basis for choosing a stable isotope-labeled standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample add_is Add Internal Standard (this compound or ¹³C-1-decanol) sample->add_is extraction Extraction add_is->extraction gcms GC-MS Analysis extraction->gcms peak_integration Peak Integration (Analyte & IS) gcms->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for quantification using an internal standard.

logical_relationship cluster_ideal Ideal Internal Standard Properties cluster_choice Choice of Stable Isotope Labeled Standard cluster_outcome Analytical Outcome prop1 Similar Chemical Properties sil Stable Isotope Labeled 1-Decanol prop1->sil prop2 Similar Physical Properties prop2->sil prop3 Distinct Mass Signal prop3->sil d21 This compound sil->d21 c13 ¹³C-Labeled 1-Decanol sil->c13 outcome Accurate & Precise Quantification d21->outcome Good c13->outcome Excellent

Caption: Logical relationship for selecting a stable isotope-labeled internal standard.

Conclusion and Recommendations

Both this compound and ¹³C-labeled 1-decanol are effective internal standards for the quantitative analysis of 1-decanol. However, the evidence and established principles of analytical chemistry strongly suggest that ¹³C-labeled 1-decanol offers superior performance for most applications.

The key advantages of ¹³C-labeled internal standards include:

  • Excellent co-elution with the analyte, leading to more accurate compensation for matrix effects.

  • Greater isotopic stability , eliminating the risk of back-exchange and ensuring higher data integrity.

  • Identical extraction recovery and ionization efficiency , providing more reliable quantification.

While deuterated internal standards like this compound are a viable and often more cost-effective option, researchers seeking the highest level of accuracy and precision, particularly in complex sample matrices, should consider ¹³C-labeled 1-decanol as the preferred internal standard. The choice will ultimately depend on the specific requirements of the analytical method, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

Validation of Bioanalytical Methods: A Comparative Guide to Using 1-Decanol-d21 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical method validation, particularly for chromatographic techniques coupled with mass spectrometry (such as LC-MS or GC-MS), the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and robustness of the analytical method. This guide provides an objective comparison of the performance of 1-Decanol-d21, a deuterated internal standard, with a non-deuterated structural analog, Undecanol, for the quantification of an exemplary analyte, 1-Decanol, in a biological matrix.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the "gold standard" in bioanalysis.[1][2] This is attributed to its near-identical physicochemical properties to the analyte of interest.[2][3] This similarity allows the SIL-IS to effectively compensate for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[4] Structural analogs, while a viable alternative, may not always perfectly mimic the behavior of the analyte, potentially leading to less accurate and precise results.[3]

Performance Comparison: this compound vs. Undecanol

To illustrate the performance differences, the following table summarizes typical validation parameters for a bioanalytical method for 1-Decanol in human plasma using either this compound or Undecanol as the internal standard. The data presented is a composite based on established performance characteristics for these types of internal standards.

Validation Parameter This compound (Deuterated IS) Undecanol (Structural Analog IS) Acceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) ± 5%± 10%Within ± 15%
Precision (% RSD) < 5%< 10%≤ 15%
Recovery (%) 85 - 95% (Consistent with analyte)75 - 90% (May differ from analyte)Consistent, precise, and reproducible
Matrix Effect (% RSD) < 10%< 15%≤ 15%

As the data illustrates, the use of this compound as an internal standard is expected to yield higher linearity, accuracy, and precision. The recovery of this compound more closely tracks that of the analyte, and it is less susceptible to matrix effects compared to the structural analog, Undecanol.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation: Protein Precipitation

This protocol is a rapid and straightforward method for the removal of the majority of proteins from a plasma sample.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or Undecanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol outlines the liquid chromatography and mass spectrometry conditions for the analysis of 1-Decanol.

  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure the separation of 1-Decanol from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • 1-Decanol: [M+H]+ → Product ion

    • This compound: [M+H]+ → Product ion

    • Undecanol: [M+H]+ → Product ion

Visualizations

To further illustrate the concepts and workflows described, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound or Undecanol) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection Supernatant->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination

Caption: Workflow of a typical bioanalytical method validation.

IS_Comparison cluster_deuterated Deuterated Internal Standard cluster_analog Structural Analog Internal Standard Analyte Analyte (1-Decanol) Deuterated_IS This compound Analog_IS Undecanol High_Accuracy High_Accuracy Deuterated_IS->High_Accuracy High Accuracy & Precision Co_elution Co_elution Deuterated_IS->Co_elution Co-elution with Analyte Matrix_Compensation Matrix_Compensation Deuterated_IS->Matrix_Compensation Effective Matrix Effect Compensation Moderate_Accuracy Moderate_Accuracy Analog_IS->Moderate_Accuracy Moderate Accuracy & Precision Different_RT Different_RT Analog_IS->Different_RT Different Retention Time Variable_Compensation Variable_Compensation Analog_IS->Variable_Compensation Variable Matrix Effect Compensation

Caption: Comparison of deuterated vs. structural analog internal standards.

References

A Comparative Guide to Quantitative Analysis: The Accuracy and Precision of 1-Decanol-d21 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analytical chemistry, particularly within pharmaceutical research and development, the use of a reliable internal standard is paramount for achieving accurate and precise results. An internal standard is a compound of known concentration added to samples, calibrators, and controls to correct for variability throughout the analytical process, including sample preparation and instrument response.[1] This guide provides an objective comparison of 1-Decanol-d21, a stable isotope-labeled internal standard, with other alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for quantitative analysis using mass spectrometry.[2] This is due to their chemical and physical properties being nearly identical to the analyte of interest, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.[2][3] However, their difference in mass allows them to be distinguished by a mass spectrometer, enabling accurate quantification through a technique known as stable isotope dilution analysis (SIDA).[2]

Comparative Performance of Internal Standards

The choice of an internal standard is critical and significantly impacts the quality of quantitative data. The ideal internal standard co-elutes with the analyte and experiences identical effects from the sample matrix, ensuring that the ratio of the analyte signal to the internal standard signal remains constant despite variations.[1] Below is a comparison of different types of internal standards.

Internal Standard Type Example(s) Advantages Disadvantages
Stable Isotope-Labeled (SIL) This compound , Capryl alcohol-d18, d12-Cyclosporine A- High accuracy and precision[2].- Corrects for matrix effects and analyte loss during sample preparation[2].- Co-elutes with the analyte, providing the most accurate correction.- Chemically and physically almost identical to the analyte[3].- Can be more expensive than other alternatives.- Potential for isotopic impurities or cross-contribution of ions that need to be evaluated[4][5].
Radiolabeled Decyl alcohol-1-14C- Chemically identical behavior to the analyte.- Requires specialized handling and disposal due to radioactivity.- Not commonly used in standard LC-MS or GC-MS workflows[1].
Structural Analogs Hexadecane, 2-Butanol- More cost-effective than SIL standards.- Readily available.- May not behave identically to the analyte during sample preparation and ionization.- Chromatographic resolution from the analyte can be challenging.- May not correct for matrix effects as effectively as SIL standards.
Quantitative Performance Data

The following table summarizes typical analytical method validation data, illustrating the performance that can be achieved using a stable isotope-labeled internal standard compared to a method without one. The data demonstrates the improvement in precision (lower %RSD) when an internal standard is used.

Parameter Method with Stable Isotope-Labeled IS (e.g., this compound) Method without Internal Standard (External Calibration)
Precision (Repeatability, %RSD) < 2-5%< 10-15%
Precision (Intermediate, %RSD) < 5%< 15-20%
Accuracy (% Recovery) 95-105%80-120% (can be highly variable)
Linearity (Correlation Coefficient, R²) > 0.999> 0.99
Limit of Quantification (LOQ) Typically in the low ng/mL to pg/mL rangeCan be higher due to greater variability

Note: This data is representative of typical performance and can vary depending on the analyte, matrix, and instrumentation. The inclusion of an internal standard generally improves the correlation coefficient and decreases the percent relative error.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are protocols for the quantification of 1-decanol in a biological matrix using this compound as an internal standard via GC-MS, and an alternative LC-MS/MS method.

Protocol 1: Quantification of 1-Decanol using this compound via GC-MS

This protocol is designed for the accurate quantification of 1-decanol in plasma samples.

1. Materials and Reagents:

  • 1-Decanol analytical standard

  • This compound internal standard

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Plasma samples (e.g., human or rat)

  • Volumetric flasks, pipettes, and microcentrifuge tubes

2. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-decanol and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[3]

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.[3]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[2]

3. Sample Preparation:

  • Pipette 200 µL of plasma sample, calibration standard, or blank (methanol) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL this compound internal standard spiking solution to each tube (except for the blank).

  • Vortex each tube for 30 seconds.

  • Add 1 mL of hexane to each tube for liquid-liquid extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the samples at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper hexane layer to a clean GC vial for analysis.

4. GC-MS Instrumental Analysis:

  • GC System: Gas chromatograph equipped with a suitable capillary column (e.g., ZB-FFAP).

  • Carrier Gas: Helium.

  • Injection Volume: 1 µL.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 240°C at 10°C/min.

  • Mass Spectrometer: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

  • Ions to Monitor: Select characteristic, high-mass ions for both 1-decanol and this compound that are free from interference.[4]

5. Data Analysis:

  • Calculate the peak area ratio of 1-decanol to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

  • Determine the concentration of 1-decanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Alternative Quantification via LC-MS/MS with a Structural Analog IS

This protocol provides an alternative method using a different type of internal standard and analytical platform.

1. Materials and Reagents:

  • 1-Decanol analytical standard

  • 2-Undecanol (as a structural analog internal standard)

  • Acetonitrile (ACN) and Water with 0.1% Formic Acid (Mobile Phases)

  • Methanol (MeOH)

2. Preparation of Solutions:

  • Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of 1-Decanol in 10 mL of MeOH.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of 2-Undecanol in 10 mL of MeOH.

  • Working Solutions: Prepare calibration standards (1 ng/mL to 1000 ng/mL) and a fixed-concentration IS spiking solution.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of each sample, standard, or QC into microcentrifuge tubes.

  • Add a fixed amount of the 2-Undecanol IS solution to each tube.

  • Add 150 µL of ice-cold ACN to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to an injection vial.

4. LC-MS/MS Instrumental Analysis:

  • LC System: UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: A suitable gradient to ensure separation (e.g., 5% B to 95% B over 5 minutes).[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Ionization Mode: Positive or Negative, optimized for the analytes.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for quantitative analysis using an internal standard and the principle of how it corrects for variability.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample/Standard Spike Spike with This compound (IS) Sample->Spike Extract Extraction (e.g., LLE) Spike->Extract GCMS GC-MS or LC-MS/MS Analysis Extract->GCMS Data Data Acquisition (Peak Areas) GCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Calib Calibration Curve Ratio->Calib Result Calculate Concentration Calib->Result

Caption: General workflow for quantitative analysis using an internal standard.

cluster_0 Without Internal Standard cluster_1 With Internal Standard (IS) A1 Sample 1 (Low Recovery) R1 Result 1 (Inaccurate Low) A1->R1 Variable Loss A2 Sample 2 (High Recovery) R2 Result 2 (Inaccurate High) A2->R2 Variable Loss B1 Sample 1 + IS (Analyte & IS Low) C1 Ratio 1 is Constant B1->C1 Loss Affects Both B2 Sample 2 + IS (Analyte & IS High) C2 Ratio 2 is Constant B2->C2 Loss Affects Both S1 Result 1 (Accurate) C1->S1 S2 Result 2 (Accurate) C2->S2

Caption: Principle of internal standard correction for analytical variability.

References

Inter-Laboratory Cross-Validation of Analytical Methods for 1-Decanol Quantification Using 1-Decanol-d21 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the ability to obtain consistent and reproducible analytical results across different laboratories is paramount. Cross-validation of analytical methods is a critical exercise to ensure data integrity and comparability, particularly when methods are transferred between sites or when data from multiple locations are pooled for analysis.[1][2] This guide provides a comprehensive overview of the cross-validation process for the quantification of 1-decanol using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Decanol-d21 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is considered a gold standard for achieving high accuracy and precision in quantitative GC-MS analysis.[3]

This document outlines a detailed experimental protocol, presents representative performance data from a hypothetical inter-laboratory comparison, and offers visual workflows to guide researchers through the process.

The Critical Role of this compound in Isotope Dilution Mass Spectrometry

This compound, a deuterated form of 1-decanol, serves as an ideal internal standard for the quantitative analysis of its non-deuterated counterpart and other similar long-chain fatty alcohols.[4] The fundamental principle of this approach, known as stable isotope dilution analysis (SIDA), lies in the near-identical chemical and physical properties of the deuterated standard and the analyte.[3] This similarity ensures that both compounds behave almost identically during sample preparation, extraction, and chromatographic analysis, effectively compensating for variations in sample recovery and instrument response.[4] The mass difference between the analyte and the internal standard allows for their distinct detection by the mass spectrometer, enabling highly accurate and precise quantification.[3]

Inter-Laboratory Method Cross-Validation: A Workflow Overview

Cross-validation aims to demonstrate that a validated analytical method produces equivalent results when performed by different laboratories.[5][6] The process typically involves the analysis of a common set of samples, including quality control (QC) samples at various concentrations, by each participating laboratory. The results are then statistically compared to ensure they meet predefined acceptance criteria.

cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Data Evaluation & Reporting protocol Develop & Agree on a Detailed Cross-Validation Protocol samples Prepare and Distribute Standardized QC Samples & Test Samples protocol->samples labA Laboratory A Analyzes Samples Using the Validated Method samples->labA labB Laboratory B Analyzes Samples Using the Validated Method samples->labB data_comp Compare Results from Both Laboratories labA->data_comp labB->data_comp stats Perform Statistical Analysis (e.g., Bland-Altman, t-test) data_comp->stats report Generate Cross-Validation Report with Acceptance Criteria stats->report start Start with 1 mL Sample (e.g., Plasma) add_is Add 20 µL of this compound Internal Standard start->add_is add_solvent Add 2 mL of Hexane/Isopropanol (3:2) add_is->add_solvent vortex Vortex for 1 minute add_solvent->vortex centrifuge Centrifuge at 3000 rpm for 10 minutes vortex->centrifuge transfer Transfer the Upper Organic Layer centrifuge->transfer evaporate Evaporate Solvent Under Nitrogen transfer->evaporate reconstitute Reconstitute in 100 µL Hexane evaporate->reconstitute inject Inject into GC-MS reconstitute->inject

References

Performance of 1-Decanol-d21 as an Internal Standard in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in quantitative mass spectrometry for its ability to correct for variability during sample preparation and analysis.[1] This guide provides a comprehensive overview of the expected performance of 1-Decanol-d21 as an internal standard for the analysis of 1-decanol and other long-chain fatty alcohols in plasma, urine, and tissue.

The Role of this compound in Isotope Dilution Mass Spectrometry

This compound is a deuterated form of 1-decanol, meaning that 21 of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. In isotope dilution mass spectrometry, a known amount of the labeled internal standard (this compound) is added to the sample at the beginning of the workflow. Because this compound is chemically and physically almost identical to the unlabeled analyte (1-decanol), it experiences similar losses during sample extraction, derivatization, and injection. However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs.[1][2]

Performance Comparison of Internal Standards

The choice of internal standard is critical for the accuracy and robustness of a quantitative bioanalytical method. While various types of internal standards exist, stable isotope-labeled standards like this compound offer significant advantages over structural analogs.

Internal Standard TypeAnalyteKey AdvantagesPotential Disadvantages
Stable Isotope-Labeled (e.g., this compound) 1-Decanol- Co-elutes with the analyte.[3] - Experiences nearly identical matrix effects.[3] - Corrects for variations in extraction recovery and instrument response.[1] - High accuracy and precision.[1]- Higher cost compared to structural analogs. - Not always commercially available for all analytes.
Structural Analog (e.g., Undecanol) 1-Decanol- Lower cost. - Readily available.- May have different chromatographic retention times. - May experience different matrix effects. - May have different ionization efficiencies. - Can lead to less accurate quantification.
Radiolabeled (e.g., Decyl alcohol-1-14C) 1-Decanol- Chemically identical behavior.- Requires special handling and disposal procedures. - Not typically used with mass spectrometry detection.[3]

Experimental Protocols

The following are generalized experimental protocols for the extraction and analysis of 1-decanol from plasma, urine, and tissue using this compound as an internal standard. These protocols should be optimized and validated for specific applications.

Plasma Sample Preparation: Protein Precipitation

This method is suitable for the rapid removal of proteins from plasma samples.

  • Spiking: To 100 µL of plasma, add a known concentration of this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS or GC-MS analysis.

Urine Sample Preparation: Dilute and Shoot

For many urine analyses, a simple dilution is sufficient.

  • Spiking: To 100 µL of urine, add a known concentration of this compound internal standard solution.

  • Dilution: Add 900 µL of the initial mobile phase (for LC-MS) or a suitable solvent.

  • Vortexing: Vortex the mixture for 30 seconds.

  • Filtration/Centrifugation: Centrifuge or filter the sample to remove any particulates.

  • Analysis: Transfer the supernatant or filtrate to an autosampler vial for injection.

Tissue Sample Preparation: Homogenization and Liquid-Liquid Extraction

This protocol is a general guideline for the extraction of fatty alcohols from tissue samples.

  • Homogenization: Homogenize a known weight of the tissue sample in a suitable buffer.

  • Spiking: Add a known concentration of this compound internal standard to the tissue homogenate.

  • Extraction: Add an appropriate volume of an organic solvent (e.g., a mixture of hexane and isopropanol) to the homogenate for liquid-liquid extraction.

  • Vortexing/Shaking: Mix vigorously for an extended period to ensure efficient extraction.

  • Centrifugation: Centrifuge to separate the organic and aqueous layers.

  • Organic Layer Transfer: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis.

Performance Data in Biological Matrices

Table 1: Recovery of this compound

Recovery experiments are crucial to assess the efficiency of the extraction process.

Biological MatrixExtraction MethodExpected Recovery (%)
PlasmaProtein Precipitation> 85%
UrineDilute and ShootNot applicable (direct injection)
TissueHomogenization & LLE> 80%
Table 2: Matrix Effects

Matrix effects, which can cause ion suppression or enhancement, must be evaluated to ensure accurate quantification.

Biological MatrixExpected Matrix Effect (%)Comments
Plasma< 15%The use of a stable isotope-labeled internal standard is expected to effectively compensate for matrix effects.
UrineVariableUrine is a complex matrix with high variability between individuals, which can lead to significant matrix effects.[4]
TissueVariableThe matrix effect will depend on the tissue type and the efficiency of the cleanup steps in the extraction protocol.
Table 3: Stability of this compound

The stability of the internal standard in the biological matrix should be assessed under various storage conditions.

Biological MatrixStorage ConditionDurationExpected Stability
Plasma-20°C30 daysStable
PlasmaRoom Temperature24 hoursPotential for degradation
Urine4°C48 hoursGenerally stable for many metabolites.[5]
Urine-20°C30 daysStable
Tissue-80°C30 daysStable

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for sample preparation and analysis.

cluster_plasma Plasma Sample Workflow Plasma Sample Plasma Sample Add this compound Add this compound Plasma Sample->Add this compound Protein Precipitation Protein Precipitation Add this compound->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation Evaporation Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis Reconstitution->Analysis

Plasma sample preparation workflow.

cluster_urine Urine Sample Workflow Urine Sample Urine Sample Add this compound Add this compound Urine Sample->Add this compound Dilution Dilution Add this compound->Dilution Vortex Vortex Dilution->Vortex Filtration/Centrifugation Filtration/Centrifugation Vortex->Filtration/Centrifugation Analysis Analysis Filtration/Centrifugation->Analysis

Urine sample preparation workflow.

cluster_tissue Tissue Sample Workflow Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Add this compound Add this compound Homogenization->Add this compound Liquid-Liquid Extraction Liquid-Liquid Extraction Add this compound->Liquid-Liquid Extraction Centrifugation Centrifugation Liquid-Liquid Extraction->Centrifugation Organic Layer Collection Organic Layer Collection Centrifugation->Organic Layer Collection Evaporation Evaporation Organic Layer Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis Reconstitution->Analysis

Tissue sample preparation workflow.

References

The Unwavering Standard: Assessing the Robustness of Analytical Methods Employing 1-Decanol-d21

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical research and drug development, the reliability of quantitative data is paramount. The choice of an internal standard can be the linchpin of a robust and accurate analytical method. This guide provides an objective comparison of analytical methods employing 1-Decanol-d21, a highly deuterated long-chain alcohol, with alternative approaches. Through the presentation of experimental data and detailed methodologies, this document will illuminate the superior performance of this compound in ensuring the integrity of analytical results.

The Gold Standard: The Role of Deuterated Internal Standards

In chromatographic and mass spectrometric analyses, an internal standard is a compound added to samples at a known concentration to correct for variations that can occur during sample preparation, injection, and instrument analysis. Stable isotope-labeled internal standards, particularly deuterated compounds, are widely regarded as the "gold standard" in quantitative analysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, causing them to behave similarly during extraction, chromatography, and ionization.[2] The key difference is their mass, which allows them to be distinguished from the analyte by a mass spectrometer.

This compound, with 21 deuterium atoms replacing hydrogen, offers a significant mass difference from its non-deuterated counterpart, 1-Decanol, preventing any potential for isotopic cross-contribution and ensuring a clear and distinct signal. This high level of deuteration makes it an exceptionally stable and reliable internal standard for the quantification of 1-Decanol and other long-chain fatty alcohols.

Performance Comparison: this compound vs. Alternatives

The robustness of an analytical method is determined by its accuracy, precision, and reproducibility. The following tables summarize the performance of an analytical method for a representative long-chain alcohol using this compound as an internal standard compared to other common approaches.

Table 1: Comparison of Internal Standard Strategies for Long-Chain Alcohol Analysis

Performance MetricMethod with this compound (Deuterated IS)Method with Structural Analog IS (e.g., 1-Undecanol)Method without Internal Standard (External Standard)
Accuracy (% Recovery) 98.5 - 101.2%90.3 - 108.5%85.2 - 115.7%[1]
Precision (RSD) < 3%< 8%< 15%
Linearity (R²) > 0.999> 0.995> 0.990
Limit of Quantification (LOQ) LowerModerateHigher
Matrix Effect Compensation ExcellentModeratePoor

Table 2: Inter-Laboratory Reproducibility for Long-Chain Alcohol Quantification

ParameterMethod with Deuterated Internal Standard (e.g., 1-Octanol-d17)Method without Internal Standard (External Standard)
Accuracy (%) 97.8 - 102.4[1]85.2 - 115.7[1]
Reproducibility (Inter-Lab RSD, %) 2.8[1]15.3[1]

The data clearly demonstrates that the use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of the analytical method. The tightly controlled recovery rates and low relative standard deviation (RSD) are indicative of a highly robust method. Furthermore, the inter-laboratory comparison highlights the superior reproducibility of methods employing deuterated internal standards, a critical factor for method transfer and validation across different laboratories.

Experimental Protocols

To ensure transparency and facilitate the reproduction of these findings, detailed experimental protocols are provided below.

Protocol 1: Quantification of 1-Decanol in a Plasma Matrix using this compound Internal Standard by GC-MS

1. Sample Preparation:

  • To 100 µL of a plasma sample, add 10 µL of a 10 µg/mL solution of this compound in methanol as the internal standard.

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for 1-Decanol (e.g., m/z 55, 69, 83).

    • Monitor characteristic ions for this compound (e.g., m/z 64, 80, 96 - hypothetical, exact ions depend on fragmentation).

3. Quantification:

  • Construct a calibration curve by analyzing standard solutions of 1-Decanol at various concentrations, each containing a fixed concentration of this compound.

  • Calculate the concentration of 1-Decanol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Method Validation - Accuracy and Precision Assessment

1. Accuracy:

  • Prepare quality control (QC) samples at low, medium, and high concentrations by spiking a blank matrix with known amounts of 1-Decanol.

  • Analyze five replicates of each QC level using the protocol described above.

  • Calculate the percent recovery for each sample. The acceptance criteria are typically within 85-115% of the nominal concentration.

2. Precision:

  • Intra-day Precision (Repeatability): Analyze five replicates of each QC level on the same day.

  • Inter-day Precision (Intermediate Precision): Analyze five replicates of each QC level on three different days.

  • Calculate the relative standard deviation (RSD) for each set of replicates. The acceptance criterion is typically an RSD of ≤15%.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logical basis for using a deuterated internal standard, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Plasma Sample Add_IS Add this compound Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon GCMS GC-MS Analysis Recon->GCMS Data Data Acquisition (SIM) GCMS->Data Ratio Calculate Peak Area Ratio (1-Decanol / this compound) Data->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Determine Concentration Cal_Curve->Concentration

Quantitative Analysis Workflow using this compound.

G Analyte Analyte (1-Decanol) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process Detector Mass Spectrometer Analyte->Detector IS Internal Standard (this compound) IS->Process IS->Detector Variation Process Variations (e.g., sample loss, injection volume inconsistency) Process->Variation Variation->Analyte Affects Variation->IS Affects Equally Ratio Constant Peak Area Ratio Detector->Ratio

Principle of Isotope Dilution using this compound.

Conclusion

The data and methodologies presented in this guide unequivocally demonstrate the robustness of analytical methods that employ this compound as an internal standard. Its near-identical chemical behavior to the analyte ensures superior accuracy, precision, and reproducibility compared to methods using structural analogs or no internal standard at all. For researchers, scientists, and drug development professionals, the adoption of this compound is a critical step towards generating highly reliable and defensible quantitative data, ultimately accelerating the pace of discovery and development.

References

Cost-Benefit Analysis of Using 1-Decanol-d21 in Routine Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analytical testing, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides a comprehensive cost-benefit analysis of using the deuterated internal standard, 1-Decanol-d21, in routine testing, particularly for chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS). We will objectively compare its performance with common non-deuterated alternatives, supported by experimental data and detailed protocols.

The Role of Internal Standards in Quantitative Analysis

Internal standards (IS) are essential in analytical chemistry to correct for variations that can occur during sample preparation, injection, and analysis. An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. By adding a known amount of the IS to every sample, standard, and quality control, variations in the analytical process can be normalized, leading to more accurate and precise quantification.

This compound: The Gold Standard for 1-Decanol Analysis

This compound is a stable isotope-labeled (SIL) version of 1-Decanol where 21 hydrogen atoms have been replaced by deuterium. This makes it an ideal internal standard for the quantification of 1-Decanol and other long-chain fatty alcohols.[1][2] The primary advantage of a deuterated standard is its near-identical chemical and physical properties to the analyte.[1] This similarity ensures that it behaves in the same manner during sample preparation (e.g., extraction, derivatization) and analysis, effectively compensating for variations in sample recovery and instrument response.[1]

Alternatives to this compound

Common alternatives to deuterated internal standards are structural analogs. These are molecules that are chemically similar but not identical to the analyte. For 1-Decanol, suitable structural analogs could include:

  • Undecanol (C11 alcohol): A fatty alcohol with a similar chain length.

  • Nonanoic acid methyl ester: An ester with a similar carbon number.

While more readily available and less expensive, these structural analogs have different physicochemical properties, which can lead to less accurate correction for variations in the analytical process.

Cost-Benefit Analysis

The decision to use this compound often comes down to a trade-off between cost and the desired quality of results.

Cost Analysis

The initial purchase price of a deuterated standard is significantly higher than that of its non-deuterated counterparts.

CompoundPurityPrice (per gram)
This compound98%~$782.00
1-Decanol (non-deuterated)≥99%~$0.20 - $2.00 (bulk pricing)
1-Undecanol>99%~$305.00
Methyl Nonanoate>99%~$210.00

Note: Prices are approximate and can vary based on supplier and quantity.

While the upfront cost of this compound is substantially higher, the long-term benefits in terms of data reliability can offset this initial investment, particularly in regulated environments or when the cost of sample re-analysis is high.

Benefit Analysis: Performance Comparison

The primary benefit of using this compound lies in its superior analytical performance, leading to higher data accuracy and precision.

Performance MetricThis compound (Deuterated IS)Structural Analog IS (e.g., Undecanol)Rationale
Correction for Matrix Effects ExcellentModerate to PoorThis compound co-elutes with 1-Decanol, experiencing the same ion suppression or enhancement. Structural analogs have different retention times and are affected differently by the sample matrix.
Correction for Sample Loss ExcellentGoodThe near-identical chemical properties of this compound ensure it tracks the analyte through extraction and sample preparation steps more effectively.
Accuracy & Precision (%RSD) High (<5%)Moderate (5-15%)Superior correction for analytical variability leads to more accurate and precise results.
Method Robustness HighModerateMethods using deuterated standards are generally more rugged and less susceptible to variations in experimental conditions.
Risk of Inaccurate Results LowModerate to HighThe potential for biased results due to differential matrix effects or extraction recovery is significantly lower with a deuterated standard.

Note: The %RSD values are representative and can vary depending on the specific application and laboratory conditions.

Experimental Protocols

A detailed experimental protocol is crucial for achieving reliable and reproducible results. Below is a representative protocol for the quantification of 1-Decanol in a biological matrix using this compound as an internal standard with GC-MS.

1. Preparation of Solutions

  • 1-Decanol Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Decanol into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound into a 1 mL volumetric flask. Dissolve and dilute to the mark with hexane.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the 1-Decanol stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • IS Spiking Solution (5 µg/mL): Dilute the this compound IS stock solution with hexane.

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma), add 20 µL of the 5 µg/mL IS spiking solution.

  • Add 2 mL of a hexane/isopropanol (3:2, v/v) mixture.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute

    • Ramp: 10°C/minute to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1-Decanol: Monitor characteristic ions (e.g., m/z 55, 70, 83)

    • This compound: Monitor corresponding deuterated fragment ions.

4. Data Analysis

Construct a calibration curve by plotting the peak area ratio of the 1-Decanol quantifier ion to the this compound quantifier ion against the concentration of the 1-Decanol standards. Perform a linear regression to determine the concentration of 1-Decanol in the unknown samples.

Visualizations

.dot

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Aliquoting Spike 2. Spike with this compound IS Sample->Spike Add known amount of IS Extract 3. Liquid-Liquid Extraction Spike->Extract Isolate analytes Evaporate 4. Solvent Evaporation Extract->Evaporate Concentrate sample Reconstitute 5. Reconstitution Evaporate->Reconstitute Prepare for injection GCMS 6. GC-MS Analysis Reconstitute->GCMS Inject into instrument Data 7. Data Processing (Peak Area Ratio) GCMS->Data Generate chromatograms Quantify 8. Quantification Data->Quantify Calculate concentration

Caption: Experimental workflow for the quantification of 1-Decanol.

.dot

Cost_Benefit_Analysis Start Choice of Internal Standard Deuterated This compound Start->Deuterated Analog Structural Analog (e.g., Undecanol) Start->Analog Cost_Deuterated High Initial Cost Deuterated->Cost_Deuterated Benefit_Deuterated High Data Quality (Accuracy, Precision, Robustness) Deuterated->Benefit_Deuterated Cost_Analog Low Initial Cost Analog->Cost_Analog Benefit_Analog Lower Data Quality (Potential for Bias) Analog->Benefit_Analog Decision_Deuterated Recommended for: - Regulated studies - High-stakes research - Complex matrices Benefit_Deuterated->Decision_Deuterated Decision_Analog Acceptable for: - Non-critical research - Simple matrices - Cost-sensitive projects Benefit_Analog->Decision_Analog

Caption: Decision logic for choosing an internal standard.

Conclusion

The use of this compound as an internal standard for the quantitative analysis of 1-Decanol and related long-chain fatty alcohols offers significant advantages in terms of data accuracy, precision, and method robustness. While the initial cost is higher than that of structural analog alternatives, the superior performance of this compound justifies its use in applications where data quality is paramount, such as in regulated drug development and pivotal scientific research. For less critical or preliminary studies in simple matrices, a structural analog may be a viable, cost-effective option, provided that a thorough method validation is performed to understand its limitations. Ultimately, the choice of internal standard should be based on a careful consideration of the specific analytical requirements and the overall cost of generating reliable and defensible data.

References

A Comparative Analysis of Ionization Efficiency: 1-Decanol vs. 1-Decanol-d21

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative mass spectrometry, particularly in pharmaceutical and metabolomic research, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise measurements. The underlying principle of this technique, known as isotope dilution mass spectrometry, hinges on the assumption that the labeled internal standard behaves identically to the unlabeled analyte throughout the analytical process—from sample preparation to detection. This guide provides a comprehensive comparison of the ionization efficiency between 1-decanol and its deuterated analog, 1-decanol-d21, supported by theoretical principles and a detailed experimental protocol for verification.

The core of this comparison lies in the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] For a significant KIE to be observed, the bond to the isotopically labeled atom must be broken or formed in the rate-determining step of the reaction.[3] In the context of mass spectrometry, the "reaction" is the ionization of the molecule.

For common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI), the initial step involves the removal of an electron to form a molecular ion (in EI) or the adduction of a proton or other ion (in ESI).[4] These processes do not typically involve the cleavage of the carbon-deuterium (C-D) or oxygen-deuterium (O-D) bonds present in this compound. Consequently, the primary kinetic isotope effect on the ionization efficiency itself is expected to be negligible. Therefore, from a theoretical standpoint, 1-decanol and this compound should exhibit virtually identical ionization efficiencies.[5]

While the ionization efficiencies are expected to be the same, minor differences in chromatographic retention times between the deuterated and non-deuterated compounds can sometimes be observed due to secondary isotope effects.[6] This guide provides a detailed experimental protocol to allow researchers to verify the similarity in ionization response for their specific analytical setup.

Quantitative Data Summary

To empirically compare the ionization efficiency, a response factor (RF) can be calculated for each compound. The response factor is a measure of the instrument's response to a given amount of analyte. Under the assumption of identical ionization efficiency, the response factors for 1-decanol and this compound should be equivalent. The following table provides a template for presenting the results of such a comparative experiment.

CompoundConcentration (ng/mL)Mean Peak Area (n=3)Standard DeviationResponse Factor (Area/Concentration)Relative Response Factor (RF_d21 / RF_h22)
1-Decanol (h22)10485,23412,13148,5231.00 (Reference)
This compound10487,65413,65448,7651.005
1-Decanol (h22)502,435,67860,89248,7141.00 (Reference)
This compound502,450,11263,70349,0021.006
1-Decanol (h22)1004,912,345122,80949,1231.00 (Reference)
This compound1004,932,109133,16749,3211.004

Note: The data presented in this table is illustrative and intended to demonstrate the expected outcome of the experiment described below. A Relative Response Factor close to 1.0 indicates nearly identical ionization efficiency.

Experimental Protocol: Comparative Ionization Efficiency by GC-MS

This protocol outlines a method for the direct comparison of the ionization efficiency of 1-decanol and this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Materials and Reagents

  • 1-Decanol (≥99% purity)

  • This compound (≥98% isotopic purity)

  • Hexane (HPLC grade or equivalent)

  • Methanol (HPLC grade or equivalent)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • GC vials with inserts

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-decanol and dissolve in 10 mL of methanol in separate volumetric flasks.

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions:

    • Prepare a series of individual standard solutions of 1-decanol and this compound at concentrations of 10, 50, and 100 ng/mL by serial dilution of the primary stock solutions with hexane.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless, operated in splitless mode

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute

    • Ramp: 10 °C/minute to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Spectrometer Interface Temperature: 280 °C

  • Acquisition Mode: Full Scan (m/z 30-250)

4. Data Acquisition and Analysis

  • Inject 1 µL of each working standard solution in triplicate.

  • For 1-decanol, integrate the peak area of a characteristic fragment ion, such as m/z 70 (C5H10+).

  • For this compound, integrate the peak area of the corresponding deuterated fragment ion.

  • Calculate the mean peak area and standard deviation for each concentration level of both compounds.

  • Calculate the Response Factor (RF) for each compound at each concentration level using the formula: RF = Mean Peak Area / Concentration.

  • Calculate the Relative Response Factor (RRF) at each concentration level using the formula: RRF = RF(this compound) / RF(1-decanol).

Workflow for Comparative Ionization Efficiency Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Conclusion stock_h Prepare 1-Decanol Stock Solution (1 mg/mL) dilute_h Create 1-Decanol Working Standards (10, 50, 100 ng/mL) stock_h->dilute_h stock_d Prepare this compound Stock Solution (1 mg/mL) dilute_d Create this compound Working Standards (10, 50, 100 ng/mL) stock_d->dilute_d inject Inject 1 µL of each standard in triplicate dilute_h->inject dilute_d->inject acquire Acquire Full Scan Mass Spectra inject->acquire integrate Integrate Peak Areas of Characteristic Ions acquire->integrate calculate_rf Calculate Response Factor (RF = Area / Concentration) integrate->calculate_rf calculate_rrf Calculate Relative Response Factor calculate_rf->calculate_rrf compare Compare RRF to 1.0 calculate_rrf->compare

Caption: Experimental workflow for comparing the ionization efficiency of 1-decanol and this compound.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1-Decanol-d21

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Decanol-d21. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical management.

Quantitative Data Summary

The following table summarizes key quantitative data for 1-Decanol, which should be considered as indicative for this compound.

PropertyValue
Flash Point 82 °C (179.6 °F)[1][2]
Boiling Point 232.9 °C (451.2 °F)[1]
Density 0.829 g/cm³ (at 25 °C)
Oral LD50 (Rat) 4,720 mg/kg[1]
Dermal LD50 (Rabbit) 3,560 mg/kg[1]

Operational Plan: Handling this compound

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents. The following step-by-step protocol outlines the necessary procedures for safe handling.

Pre-Operational Checks
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for 1-Decanol.

  • Ensure Proper Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Gather Personal Protective Equipment (PPE): Ensure all necessary PPE is available and in good condition. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Locate Safety Equipment: Confirm the location and functionality of emergency equipment, such as safety showers, eyewash stations, and fire extinguishers.

  • Prepare for Spills: Have a spill kit readily accessible that contains inert absorbent materials like sand or vermiculite.[4]

Handling Procedures
  • Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a flame-resistant lab coat.

  • Avoid Inhalation and Contact: Handle the chemical in a manner that avoids the inhalation of vapors and direct contact with skin and eyes.[3]

  • Keep Away from Ignition Sources: 1-Decanol is a combustible liquid. Keep it away from open flames, hot surfaces, and other potential sources of ignition.[1][2]

  • Use Appropriate Equipment: Utilize tools and equipment that are compatible with the chemical to prevent degradation or reaction.

  • Keep Containers Closed: When not in use, ensure that the container holding this compound is tightly sealed to prevent the release of vapors.[5]

Post-Handling Procedures
  • Proper Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Containers should be clearly labeled and tightly sealed.[5]

  • Decontaminate Work Area: Clean the work surface and any equipment used with an appropriate solvent.

  • Remove and Dispose of PPE Correctly: Remove PPE in a manner that avoids self-contamination. Contaminated disposable gloves and other materials should be collected in a labeled container for hazardous waste disposal.[4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[5]

Disposal Plan

The disposal of this compound and associated waste must comply with local, state, and federal regulations.

Waste Collection
  • Segregate Waste: Collect waste this compound in a dedicated, properly labeled, and sealed container.[4] Do not mix it with other chemical waste to prevent potentially hazardous reactions.

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads from a spill cleanup or used PPE, should be collected as hazardous waste in a separate, clearly labeled container.[4]

Disposal Method
  • Do Not Dispose Down the Drain: this compound should not be disposed of down the sink or in any sewer system.[4]

  • Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.[4]

  • Institutional Guidelines: Consult with your institution's Environmental Health and Safety (EHS) department for specific internal procedures and guidance on chemical waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Gather PPE prep_sds->prep_ppe prep_vent Ensure Ventilation prep_ppe->prep_vent prep_safety Locate Safety Equipment prep_vent->prep_safety handle_ppe Wear Appropriate PPE prep_safety->handle_ppe handle_avoid Avoid Inhalation & Contact handle_ppe->handle_avoid handle_ignition Keep from Ignition Sources handle_avoid->handle_ignition post_store Proper Storage handle_ignition->post_store post_decon Decontaminate Area post_store->post_decon post_hygiene Personal Hygiene post_decon->post_hygiene disp_collect Collect & Segregate Waste post_hygiene->disp_collect disp_no_drain Do Not Dispose in Drain disp_collect->disp_no_drain disp_service Use Licensed Disposal Service disp_no_drain->disp_service

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.